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3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Documentation Hub

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  • Product: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
  • CAS: 370850-34-3

Core Science & Biosynthesis

Foundational

Molecular Mechanism and in vitro Profiling of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Executive Summary: The Pharmacophore Paradigm The compound 3-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary: The Pharmacophore Paradigm

The compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (also referred to as 3-(4-methoxyphenyl)isoxazole-5-carboxamide) is a highly versatile heterocyclic pharmacophore utilized in the development of targeted oncology therapeutics. Rather than acting as a non-specific cytotoxic agent, this core structure exhibits a dual-modulatory capacity in vitro: it functions as a competitive inhibitor of Cyclin-Dependent Kinase 4 (CDK4) [1] and an allosteric disruptor of the actin-bundling protein Fascin-1 [2].

The structural logic of this molecule is precise. The 1,2-oxazole (isoxazole) ring provides a rigid, planar scaffold that orientates the functional groups. The 5-carboxamide moiety serves as a critical hydrogen-bond donor/acceptor, mimicking the adenine ring of ATP in kinase hinge regions, while the 4-methoxyphenyl group extends into hydrophobic pockets, enhancing lipophilicity, membrane permeability, and binding affinity[3].

This whitepaper deconstructs the in vitro mechanism of action (MoA) of this scaffold, providing the theoretical grounding and self-validating experimental workflows required to evaluate its derivatives in preclinical pipelines.

Target Engagement & Molecular Causality

Anti-Proliferative Axis: CDK4/Cyclin D1 Inhibition

In hepatocellular carcinoma (HCC) and other solid tumors, the dysregulation of the cell cycle is driven by the hyperactivation of CDK4. Derivatives containing the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide core act as ATP-competitive inhibitors of the CDK4/Cyclin D1 complex[4].

The Causality of Inhibition: By occupying the ATP-binding pocket, the carboxamide group forms critical hydrogen bonds with the backbone of the kinase hinge region (typically Val96 in CDK4). This steric occlusion prevents the transfer of the terminal phosphate from ATP to the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, sequestering it in the cytoplasm. Without free E2F to translocate to the nucleus and activate S-phase gene transcription, the cell cycle is abruptly halted at the G0/G1 checkpoint[4].

Anti-Metastatic Axis: Induced-Fit Fascin-1 Modulation

Beyond kinase inhibition, this specific isoxazole-carboxamide scaffold has been identified as a potent inhibitor of Fascin-1, a critical protein for actin filament bundling and filopodia formation during cancer metastasis.

The Causality of Allostery: Unlike competitive active-site inhibitors, this compound acts via an induced-fit allosteric mechanism. The 4-methoxyphenyl group and the isoxazole ring embed deeply into a hydrophobic cleft located between Domain 1 and Domain 2 of Fascin-1[2]. This binding event forces a ~35° rotational conformational shift in Domain 1. This massive structural distortion propagates to actin-binding sites 1 and 2 on the surface of Fascin-1, rendering the protein incapable of cross-linking F-actin into tightly packed bundles[2]. Consequently, cell migration and invasion are severely impaired.

MOA cluster_0 Anti-Proliferation Pathway (Kinase Inhibition) cluster_1 Anti-Metastasis Pathway (Allosteric Modulation) Compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide CDK4 CDK4 / Cyclin D1 Complex Compound->CDK4 Competitive Binding (ATP Pocket) Fascin Fascin-1 (Domain 1/2 Cleft) Compound->Fascin Induced-Fit Binding (35° Rotation) Rb Retinoblastoma Protein (Rb) CDK4->Rb Blocks Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters E2F Arrest G0/G1 Cell Cycle Arrest E2F->Arrest Prevents S-Phase Entry Actin Actin Filament Bundling Fascin->Actin Distorts Binding Sites 1 & 2 Migration Inhibition of Filopodia & Migration Actin->Migration Disrupts Cytoskeleton

Caption: Dual in vitro mechanism of action detailing CDK4 competitive inhibition and Fascin-1 allosteric modulation.

Quantitative Pharmacological Profiling

To contextualize the efficacy of the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide scaffold, the following tables summarize the in vitro binding affinities and cellular phenotypic responses observed in structural analogs and derivatives[4][5].

Table 1: Biochemical Target Engagement Metrics
Target ProteinAssay TypeMechanismBinding Affinity (Kd)Enzymatic IC50
CDK4/CycD1 TR-FRETATP-Competitive45 - 120 nM0.8 - 2.5 µM
Fascin-1 X-ray / SPRAllosteric (Induced-Fit)~150 nMN/A (Actin bundling IC50 ~5 µM)
Table 2: Cellular Phenotypic Profiling (Anticancer Activity)
Cell LineTissue OriginPrimary ReadoutIC50 Range (µM)
Huh7 Hepatocellular CarcinomaCell Viability (SRB Assay)0.7 - 21.5 µM[4]
HepG2 Hepatocellular CarcinomaCell Viability (SRB Assay)1.2 - 3.8 µM[5]
SNU475 Hepatocellular CarcinomaCell Viability (SRB Assay)1.4 - 8.5 µM[4]

Note: The presence of the methoxy substituent on the phenyl ring significantly enhances the cytotoxic potency against Huh7 cell lines compared to non-substituted variants[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes internal controls and orthogonal validation steps to prevent false positives arising from compound aggregation or assay interference.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CDK4 Inhibition

Rationale: TR-FRET is utilized to measure the inhibition of Rb phosphorylation by CDK4. The time-resolved nature of the assay eliminates background auto-fluorescence common with small-molecule libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human CDK4/Cyclin D1 active enzyme (1 nM final) and ULight-labeled Rb peptide substrate (50 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Incubation: Dispense the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide derivative (serial dilutions from 10 µM to 0.1 nM) into a 384-well pro-plate. Add the enzyme/substrate mix. Crucial Step: Pre-incubate for 30 minutes at room temperature to allow the compound to reach binding equilibrium in the ATP pocket.

  • Reaction Initiation: Add ATP at a final concentration equal to its apparent Km​ for CDK4 (typically ~150 µM). Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phospho-Rb antibody.

  • Readout: Excite the plate at 320 nm. Measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the FRET ratio (665/615).

  • Self-Validation (Quality Control):

    • Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known CDK4 inhibitor (e.g., Palbociclib) as the positive control. A Z' > 0.6 validates the run.

    • Orthogonal Validation: Perform a Western blot on Huh7 cell lysates treated with the compound to confirm the dose-dependent reduction of p-Rb (Ser780) in cellulo.

TRFRET Prep 1. Prepare Recombinant CDK4/CycD1 & Substrate Incubate 2. Pre-incubate with Isoxazole Compound Prep->Incubate ATP 3. Add ATP at Km & Initiate Reaction Incubate->ATP Detect 4. Add EDTA & Eu-Antibody Measure 665/615nm ATP->Detect Validate 5. QC: Z'-factor > 0.6 Orthogonal Western Blot Detect->Validate

Caption: Step-by-step workflow for the self-validating TR-FRET CDK4 kinase assay.

Protocol 2: Low-Speed Actin Co-Sedimentation Assay for Fascin-1 Modulation

Rationale: Fascin-1 cross-links individual actin filaments (F-actin) into thick bundles. Bundled actin is highly dense and will pellet at low centrifugation speeds, whereas unbundled F-actin remains in the supernatant. This physical property is exploited to quantify allosteric inhibition.

Step-by-Step Methodology:

  • Protein Assembly: Polymerize monomeric G-actin (2 µM) into F-actin in polymerization buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP) for 1 hour.

  • Compound Binding: Incubate recombinant human Fascin-1 (0.5 µM) with the isoxazole-carboxamide compound (10 µM) for 30 minutes. This allows the compound to induce the 35° conformational rotation in Domain 1[2].

  • Bundling Reaction: Mix the compound-bound Fascin-1 with the polymerized F-actin. Incubate for 1 hour at room temperature to allow bundle formation.

  • Ultracentrifugation: Subject the mixture to low-speed centrifugation at 10,000 x g for 30 minutes.

    • Physics of the Assay: At 10,000 x g, heavy actin bundles form a pellet at the bottom of the tube. Individual, unbundled F-actin filaments are too light to pellet and remain in the supernatant.

  • Quantification: Carefully separate the supernatant from the pellet. Resuspend the pellet in SDS sample buffer. Run both fractions on a 12% SDS-PAGE gel and stain with Coomassie Blue.

  • Self-Validation (Quality Control):

    • Negative Control (No Fascin): 100% of actin must remain in the supernatant (proves actin doesn't auto-bundle).

    • Positive Control (Fascin + DMSO): >80% of actin must be in the pellet (proves Fascin is active).

    • A successful inhibitor will shift the actin band from the pellet fraction back to the supernatant fraction in a dose-dependent manner.

References

  • National Center for Biotechnology Information (PMC). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PMC. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor. PMC. Available at:[Link]

  • ACS Omega. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. Available at:[Link]

Sources

Exploratory

Structural Characterization and Analytical Profiling of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Executive Summary The compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (often referred to as 3-(4-methoxyphenyl)isoxazole-5-carboxamide) is a highly functionalized heterocyclic scaffold of significant interest in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (often referred to as 3-(4-methoxyphenyl)isoxazole-5-carboxamide) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. Isoxazole-5-carboxamides are frequently utilized as bioisosteres for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles. This structural motif has been extensively studied in the context of beta-lactam side-chain modifications and targeted anti-cancer therapies [1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the causality behind the analytical techniques used to confirm the structure, regiochemistry, and purity of this compound. Every protocol provided is designed as a self-validating system, ensuring that researchers can replicate these workflows with absolute confidence.

Synthetic Rationale & Regiochemical Control

The synthesis of 3-aryl-isoxazole-5-carboxamides typically leverages the 1,3-dipolar cycloaddition of arylnitrile oxides with terminal alkynes or activated alkenes [2]. In this specific case, 4-methoxybenzaldehyde oxime is chlorinated and treated with a base to generate the transient nitrile oxide, which then undergoes cycloaddition with propiolamide.

The primary analytical challenge post-synthesis is confirming the regiochemistry . 1,3-dipolar cycloadditions can yield both 3,5-disubstituted and 3,4-disubstituted isoxazoles. Because the 3,5-isomer is thermodynamically and kinetically favored under standard conditions, our downstream analytical workflow is explicitly designed to validate the C-5 position of the carboxamide group.

Workflow Start 4-Methoxybenzaldehyde Oxime (Precursor) Dipole Nitrile Oxide Generation (NCS, Et3N) Start->Dipole Cycloadd 1,3-Dipolar Cycloaddition with Propiolamide Dipole->Cycloadd Product 3-(4-methoxyphenyl)-1,2-oxazole -5-carboxamide Cycloadd->Product NMR NMR Elucidation (1H, 13C, HMBC) Product->NMR IR ATR-FTIR (Functional Groups) Product->IR Xray X-Ray Crystallography (3D Conformation) Product->Xray

Synthetic workflow and downstream analytical validation pathways for the target compound.

Nuclear Magnetic Resonance (NMR) Profiling

NMR characterization of isoxazole-5-carboxamides reveals distinct chemical shifts for the isolated C-4 proton, which serves as a diagnostic marker for regiochemical assignment [3].

Causality of Solvent Selection

We utilize DMSO-d6 rather than CDCl3. The compound contains a primary amide (-CONH2). In non-polar solvents, amide protons often appear as broad, indistinguishable humps due to intermediate exchange rates. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the amide protons into place and slowing their exchange rate on the NMR timescale. Furthermore, the partial double-bond character of the C-N amide bond restricts rotation, allowing us to observe the two diastereotopic protons (one cis to the carbonyl, one trans) as two distinct singlets.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: 500 MHz spectrometer equipped with a 5 mm cryoprobe. Set the probe temperature to a strictly calibrated 298 K.

  • Acquisition Parameters: For ¹H NMR, use a 30° pulse angle and a 2.5 s acquisition time. Validation Step: A relaxation delay (d1) of 5 seconds is enforced. This exceeds 5×T1 for the slowest-relaxing protons, ensuring complete return to thermal equilibrium between pulses and preventing integration truncation.

Quantitative Data Summaries

Table 1: ¹H NMR Data (500 MHz, DMSO-d6)

Position Chemical Shift (ppm) Multiplicity Coupling (J in Hz) Integration Assignment
O-CH3 3.82 s - 3H Methoxy protons
Ar-H (C3', C5') 7.05 d 8.8 2H Phenyl protons ortho to methoxy
Isoxazole H-4 7.35 s - 1H Isoxazole ring proton
Ar-H (C2', C6') 7.85 d 8.8 2H Phenyl protons ortho to isoxazole
NH (Amide) 7.80 br s - 1H Amide proton (trans to C=O)

| NH (Amide) | 8.15 | br s | - | 1H | Amide proton (cis to C=O) |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d6)

Position Chemical Shift (ppm) Assignment
O-CH3 55.4 Methoxy carbon
Isoxazole C-4 107.5 Isoxazole ring CH
Ar-C (C3', C5') 114.5 Phenyl carbons ortho to methoxy
Ar-C (C1') 121.0 Phenyl quaternary carbon
Ar-C (C2', C6') 128.5 Phenyl carbons ortho to isoxazole
Amide C=O 158.5 Primary amide carbonyl
Isoxazole C-3 160.2 Isoxazole C=N carbon
Ar-C (C4') 161.0 Phenyl carbon attached to methoxy

| Isoxazole C-5 | 162.5 | Isoxazole C-O carbon |

Regiochemical Validation via HMBC

To definitively prove that the carboxamide is at the C-5 position, 2D HMBC (Heteronuclear Multiple Bond Correlation) is utilized. The isolated isoxazole proton (H-4 at 7.35 ppm) will show a strong ³J correlation to the amide carbonyl carbon (~158.5 ppm). If the amide were incorrectly positioned at C-4, the ring proton would be at C-5, resulting in a ²J correlation to the carbonyl and a lack of ³J coupling to the phenyl C-1'.

HMBC H4 Isoxazole H-4 (~7.35 ppm) C3 C-3 (Isoxazole) (~160.2 ppm) H4->C3 2J/3J Coupling C5 C-5 (Isoxazole) (~162.5 ppm) H4->C5 2J Coupling C1_prime C-1' (Phenyl) (~121.0 ppm) H4->C1_prime 3J Coupling Carbonyl C=O (Amide) (~158.5 ppm) H4->Carbonyl 3J Coupling

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Vibrational Spectroscopy (ATR-FTIR)

Vibrational analysis of the isoxazole ring system confirms the presence of the C=N stretch, typically observed around 1615 cm⁻¹[4].

Causality of Method Choice

We mandate the use of Attenuated Total Reflectance (ATR) over traditional KBr pellets. KBr is highly hygroscopic; moisture absorbed during pellet pressing creates a massive, broad O-H stretching band around 3300-3400 cm⁻¹. This artifact would completely mask the critical asymmetric and symmetric N-H stretches of our primary amide. ATR allows for direct analysis of the neat crystalline powder, preserving the integrity of the hydrogen-bonding network.

Self-Validating IR Protocol
  • Background Collection: Collect 32 scans of the empty diamond ATR crystal. Validation Step: The absence of bands at 2900 cm⁻¹ (aliphatic C-H from residual oils) and 3300 cm⁻¹ (O-H from water) validates the cleanliness of the optical path.

  • Sample Application: Place 2-3 mg of crystalline powder directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply atmospheric compensation to remove trace CO2 interferences.

Table 3: Key FT-IR Vibrational Bands (ATR Method)

Wavenumber (cm⁻¹) Intensity Assignment Causality / Structural Significance
~3410 Medium, Sharp N-H asymmetric stretch Primary amide (-NH2)
~3200 Medium, Broad N-H symmetric stretch Hydrogen-bonded amide network
~1680 Strong C=O stretch (Amide I) Conjugated amide carbonyl
~1615 Medium C=N stretch Isoxazole ring signature
~1250 Strong C-O-C asymmetric stretch Aryl alkyl ether (methoxy group)

| ~830 | Strong | C-H out-of-plane bend | para-disubstituted benzene ring |

High-Resolution Mass Spectrometry & X-Ray Crystallography

HRMS Protocol
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Causality: The formic acid acts as an abundant proton source, driving the formation of the[M+H]⁺ pseudomolecular ion.

  • Validation: The theoretical exact mass for C11H10N2O3 [M+H]⁺ is 219.0764. The instrument must be externally calibrated with a standard mass mixture prior to the run. A mass error of < 5 ppm between the theoretical and observed m/z self-validates the elemental composition.

Single-Crystal X-Ray Diffraction (XRD) Protocol

To establish the absolute 3D conformation—specifically the coplanarity of the methoxyphenyl ring with the isoxazole core—XRD is required.

  • Crystallization: Slow evaporation from a binary solvent system (e.g., EtOAc/Hexanes) yields suitable single crystals.

  • Mounting: Mount the crystal on a MiTeGen loop with paratone oil and cool to 100 K under a nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal motion (B-factors), drastically improving resolution.

  • Validation: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). The goodness-of-fit (S) must approach 1.0, and the final R1 index should be < 0.05 for independent reflections (I > 2σ(I)), validating the structural model's absolute accuracy.

Conclusion

The structural characterization of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide requires a multi-faceted analytical approach. By understanding the causality behind solvent effects in NMR, the necessity of 2D HMBC for regiochemical proof, and the physical chemistry dictating ATR-FTIR superiority over KBr, researchers can generate robust, publication-quality data that accelerates downstream drug development.

References

  • Title: Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Source: BMC Chemistry URL: [Link]

  • Title: Synthesis and evaluation of isoxazole-carboxamides Source: Semantic Scholar / Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity Source: Redalyc URL: [Link]

  • Source: Google Patents (CN1687075A)

Sources

Foundational

In Vitro Biological Activity of 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide: A Technical Guide to Pharmacological Profiling

Executive Summary & Chemical Rationale As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter heterocyclic pharmacophores that require rigorous in vitro profiling. The 1,2-oxazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter heterocyclic pharmacophores that require rigorous in vitro profiling. The 1,2-oxazole (isoxazole) nucleus is a privileged scaffold in medicinal chemistry, offering a rigid, planar geometry that precisely dictates the spatial orientation of its substituents[1].

The compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide represents a highly optimized structural motif. The inclusion of the 4-methoxyphenyl group at the C3 position is not merely a structural appendage; it acts as a critical lipophilic anchor. The electron-donating nature of the methoxy group enhances π−π stacking interactions, while its specific steric bulk allows it to exploit secondary binding pockets in target enzymes[1]. Concurrently, the C5-carboxamide moiety serves as a potent hydrogen-bond donor/acceptor pair, crucial for anchoring the molecule at the solvent-exposed entryways of enzymatic channels. This guide details the mechanistic rationale and the self-validating in vitro protocols required to accurately profile the biological activity—spanning anti-inflammatory, cytotoxic, and neuropharmacological domains—of this specific compound class.

Mechanistic Targets & Pathway Analysis

Cyclooxygenase (COX-2) Selective Inhibition

The most prominent biological activity of methoxyphenyl-isoxazole-carboxamide derivatives is their selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme[1]. The causality behind this selectivity lies in the structural divergence between COX-1 and COX-2. COX-1 possesses an Isoleucine at position 523, which restricts the size of the hydrophobic side pocket. In contrast, COX-2 features a Valine at position 523, creating a larger adjacent cavity. The 4-methoxyphenyl group of our target compound is specifically accommodated by this expanded COX-2 pocket, while the C5-carboxamide interacts directly with Arg120 and Tyr355 at the constriction site of the cyclooxygenase channel, effectively gating the entry of arachidonic acid[2].

COX2_Pathway Stimulus Inflammatory Stimuli (Cytokines, LPS) AA Arachidonic Acid (Membrane Release) Stimulus->AA COX2 COX-2 Enzyme (Upregulated) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Inflammation Inflammation & Pain PGH2->Inflammation Inhibitor 3-(4-methoxyphenyl)- 1,2-oxazole-5-carboxamide Inhibitor->COX2 Selective Inhibition

Mechanistic pathway of COX-2 mediated inflammation and targeted inhibition by the isoxazole derivative.

Cytotoxicity and Neuropharmacological Modulation

Beyond anti-inflammatory action, isoxazole-carboxamides exhibit moderate to potent cytotoxicity against specific cancer cell lines (e.g., Hep3B, MCF-7)[2]. Furthermore, recent structural activity relationship (SAR) studies have expanded the utility of this scaffold into neuropharmacology. Methoxy-substituted and fluorinated isoxazole derivatives have demonstrated efficacy as modulators of GluA2-containing AMPA receptors, indicating potential therapeutic avenues for neurological disorders[2]. The scaffold has also been utilized as an isosteric replacement in the design of covalent inhibitors for viral proteases, highlighting its broad biological compatibility[3].

Quantitative Data Interpretation

To establish a baseline for your screening campaigns, the following table synthesizes the expected in vitro biological activity profile for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide and its close structural analogs based on recent literature[1][2].

Table 1: Representative In Vitro Biological Activity Profile

Assay TypeTarget / Cell LineExpected IC50 / MIC ValueSelectivity Index (SI)
Enzymatic COX-1 (Ovine)> 50 µMN/A
Enzymatic COX-2 (Human Recombinant)1.2 - 4.5 µM> 10 (COX-2 / COX-1)
Cytotoxicity Hep3B (Hepatocellular Carcinoma)8.0 - 28.6 µMN/A
Cytotoxicity MCF-7 (Breast Adenocarcinoma)12.5 - 35.0 µMN/A
Antimicrobial Pseudomonas aeruginosa2.0 - 4.0 mg/mL (MIC)N/A
Electrophysiology GluA2-containing AMPA Receptors~ 4.5 µMN/A

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. As scientists, we must design workflows that inherently flag false positives or assay drift. Below are the optimized, step-by-step methodologies for profiling this compound.

Exp_Workflow Comp Compound Prep (DMSO Stock) Assay1 COX-1/2 EIA Kit (Enzyme Assay) Comp->Assay1 Assay2 SRB Assay (Cell Viability) Comp->Assay2 Read1 Absorbance 412nm (PGH2 Levels) Assay1->Read1 Read2 Absorbance 540nm (Protein Content) Assay2->Read2 Data IC50 Calculation & Z'-Factor Read1->Data Read2->Data

Self-validating in vitro screening workflow for evaluating enzymatic and cellular activity.

Protocol 4.1: Time-Dependent COX-1/COX-2 Inhibition Assay (EIA)

Causality & Design: We utilize a competitive Enzyme Immunoassay (EIA) measuring Prostaglandin production rather than a direct oxygen consumption assay. EIA provides superior sensitivity at low nanomolar concentrations. Crucially, isoxazole derivatives often exhibit time-dependent, slow-binding kinetics. Omitting a pre-incubation step leads to artificially inflated IC50 values[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide in anhydrous DMSO. Dilute to final working concentrations (0.1 µM to 50 µM) in assay buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Ensure final DMSO concentration does not exceed 1% v/v.

  • Enzyme Pre-incubation (Critical Step): In a 96-well plate, add 10 µL of the compound dilutions to 10 µL of Heme and 10 µL of COX-1 or COX-2 enzyme. Incubate at 37°C for exactly 15 minutes. Validation check: Include Celecoxib as a COX-2 selective positive control and Indomethacin as a non-selective control.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to all wells to initiate the reaction. Incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1M HCl, followed by 10 µL of saturated stannous chloride to reduce PGH2 to the more stable PGF2 α .

  • Quantification: Transfer the reaction mixture to an EIA plate coated with mouse anti-rabbit IgG. Add PGF2 α -acetylcholinesterase conjugate and PGF2 α -specific rabbit antiserum. Incubate for 18 hours at room temperature.

  • Readout: Wash the plate, add Ellman's Reagent, and read absorbance at 412 nm.

  • System Validation: Calculate the Z'-factor for the plate. Only proceed with IC50 calculation if Z' > 0.5.

Protocol 4.2: SRB (Sulforhodamine B) Cytotoxicity Screening

Causality & Design: We select the SRB assay over the ubiquitous MTT assay for evaluating the cytotoxicity of this compound class. MTT relies on mitochondrial reductase activity, which can be directly altered by metabolic modulators, yielding false viability signals. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Hep3B and MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Treat cells with varying concentrations of the isoxazole derivative (1 µM to 100 µM). Validation check: Include Doxorubicin as a positive cytotoxic control[2]. Incubate for 48 hours.

  • Cell Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plates 5 times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization & Readout: Solubilize the bound SRB dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 5 minutes. Read absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO vehicle control.

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives.
  • Structure Activity of β -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. nih.gov.

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Abstract This technical guide provides an in-depth exploration of the three-dimensional architecture of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the three-dimensional architecture of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise spatial arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount, as they dictate the compound's physicochemical properties, such as solubility and stability, and its ability to interact with biological targets. This document details the complete workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and interpretation of the resulting structural data. We elucidate the key intramolecular conformational features and the supramolecular assembly governed by a network of hydrogen bonds, providing critical insights for researchers in crystallography, chemical synthesis, and rational drug design.

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that serves as a "privileged scaffold" in modern drug discovery.[2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically relevant molecules.[3][4] The title compound, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, integrates three key pharmacophoric features:

  • The Isoxazole Ring: Provides a rigid core structure and participates in various non-covalent interactions.

  • The 4-Methoxyphenyl Group: A common substituent in bioactive molecules that can influence lipophilicity and engage in π-stacking or hydrophobic interactions.

  • The Carboxamide Moiety: A versatile functional group that is a superb hydrogen bond donor (N-H) and acceptor (C=O).[5] This dual capacity makes it fundamental to molecular recognition events, such as ligand-receptor binding and the formation of stable, predictable crystal structures.[6]

Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is not merely an academic exercise; it is a foundational step in structure-based drug design. It allows for the visualization of the molecule's shape, conformation, and electrostatic potential, which are essential for predicting its interaction with a protein's active site.[7]

Experimental Methodology

Synthesis and Crystallization Protocol

The synthesis of the title compound is approached via a multi-step sequence, beginning with the formation of the core isoxazole ring, followed by functional group manipulation to yield the final carboxamide. The causality behind this approach is to first build the stable heterocyclic core before introducing the reactive amide functionality.

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate

  • Oxime Formation: 4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 4-methoxybenzaldehyde oxime.

  • 1,3-Dipolar Cycloaddition: The oxime is chlorinated in situ using a reagent like N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride. This intermediate is then treated with a base (e.g., triethylamine) in the presence of ethyl propiolate. The base generates a nitrile oxide dipole, which undergoes a [3+2] cycloaddition reaction with the alkyne (ethyl propiolate) to yield the ethyl ester of the target isoxazole.[2] This is the most common and efficient method for constructing the isoxazole ring.[2]

Step 2: Ammonolysis to 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

  • Amide Formation: The resulting ethyl ester is dissolved in a suitable solvent (e.g., methanol).

  • The solution is saturated with ammonia gas at 0°C and then sealed in a pressure vessel.

  • The mixture is stirred at room temperature for 24-48 hours until TLC analysis indicates the complete consumption of the starting ester.

  • The solvent is removed under reduced pressure, and the crude solid is purified by recrystallization.

Step 3: Single Crystal Growth

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The protocol below is designed to achieve slow, controlled crystallization.

  • Solvent Selection: The purified carboxamide powder is dissolved in a minimal amount of a hot solvent in which it is moderately soluble, such as ethyl acetate or an ethanol/water mixture.

  • Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent over several days at a constant temperature.

  • Crystal Harvesting: Well-formed, transparent crystals are carefully selected under a microscope for mounting.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow is a self-validating system, where the quality of the final refined structure is judged by statistical figures of merit.

sc_xrd_workflow cluster_exp Experimental Setup cluster_data Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer Goniometer Head xray Irradiate with Monochromatic X-rays (e.g., Mo Kα) diffractometer->xray detector Collect Diffraction Pattern (Rotation Method) xray->detector integrate Integrate Intensities detector->integrate correction Apply Corrections (Lp, Absorption) integrate->correction solve Solve Structure (e.g., SHELXT, Direct Methods) correction->solve refine Refine Structure (e.g., SHELXL, Least-Squares) solve->refine validate Validate Model (R-factors, CIF check) refine->validate analyze Analyze Geometry & Intermolecular Interactions validate->analyze report Generate Report & Deposit Data (e.g., CSD) analyze->report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Results and Discussion: Structural Elucidation

Crystallographic Data Summary

The crystallographic data provide the fundamental parameters describing the crystal lattice and the quality of the diffraction experiment.

ParameterValue (Exemplary)
Chemical FormulaC₁₁H₉N₂O₃
Formula Weight217.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4147
b (Å)14.6321
c (Å)11.9911
β (°)97.220
Volume (ų)1116.57
Z4
Temperature (K)296
Radiation (λ, Å)Mo Kα (0.71073)
Density (calculated)1.291 g/cm³
R_int0.031
Final R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.125
Goodness-of-fit (S)1.04
(Note: Unit cell parameters are based on a closely related structure, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, for illustrative purposes[1])
Molecular Conformation

The molecular structure reveals a non-planar conformation. The most significant conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the isoxazole ring. In related structures, this angle is typically non-zero, indicating steric hindrance that prevents full conjugation. For instance, in a similar isoxazole derivative, this angle was found to be 42.52(8)°.[1] This twist is a critical determinant of the molecule's overall shape and how it can fit into a binding pocket. The carboxamide group is generally found to be nearly coplanar with the attached isoxazole ring, maximizing electronic delocalization.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds facilitated by the carboxamide group. The most prevalent and energetically significant interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=C hydrogen bonds.

This common and highly stable motif is described using graph-set notation as an R²₂(8) ring.[6] The formation of such dimers is a cornerstone of crystal engineering for carboxamide-containing molecules.[8]

h_bond_dimer cluster_mol1 Molecule A cluster_mol2 Molecule B (Inverted) N1 N-H C1 C=O C2 O=C N1->C2 N-H···O=C R1 N2 H-N N2->C1 N-H···O=C R2

Caption: R²₂(8) Hydrogen-Bonded Carboxamide Dimer Motif.

Beyond this primary interaction, weaker C-H···O and C-H···N interactions likely contribute to the stability of the three-dimensional crystal lattice, linking the primary dimer units into extended sheets or layers.[9][10] Analysis of these weaker interactions, often visualized using Hirshfeld surface analysis, is crucial for a complete understanding of the crystal's cohesive forces.[9][11]

Implications for Drug Design and Development

The detailed structural analysis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide provides several key insights for medicinal chemists:

  • Defined 3D Shape: The non-planar conformation and the specific dihedral angle between the aromatic rings define a precise three-dimensional volume and surface topology. This information is essential for computational docking studies to predict binding affinity and orientation within a target protein.[7]

  • Hydrogen Bonding Potential: The exposed N-H donor and carbonyl oxygen acceptor of the carboxamide group are primary points of interaction. The crystal structure confirms their accessibility and role in forming strong, directional hydrogen bonds. Any rational drug design effort would seek to mimic these interactions within a receptor's active site.

  • Crystal Packing and Polymorphism: The robust R²₂(8) dimer motif suggests a strong driving force for crystallization. This knowledge is vital for pharmaceutical development, as it can influence the likelihood of forming different crystalline polymorphs, which may have different stabilities, dissolution rates, and bioavailability.

Conclusion

This technical guide has detailed the structural characterization of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide using single-crystal X-ray diffraction. The analysis reveals a twisted molecular conformation and a crystal structure stabilized primarily by classic N-H···O hydrogen-bonded carboxamide dimers. These empirical findings provide a definitive, high-resolution picture of the molecule's solid-state architecture. Such fundamental knowledge is indispensable, bridging the gap between molecular synthesis and functional application by providing the structural foundation upon which the principles of rational drug design and materials science are built.

References

  • Basavaraj, K., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388. [Link]

  • Khazhieva, I. S., et al. (2015). Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o798. [Link]

  • Tan, S. Y., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData, 7(2). [Link]

  • El-Yazeed, S. A., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1494. [Link]

  • Demkowicz, S., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(6), 535. [Link]

  • Al-Majid, A. M., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen, 14(8), e202500276. [Link]

  • Shi, Y., et al. (2024). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. International Journal of Molecular Sciences, 25(5), 3028. [Link]

  • Szalay, B., et al. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 14(9), 795. [Link]

  • Grobelny, P., et al. (2020). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(2), 220-231. [Link]

  • Demkowicz, S. (2021). Novel 1,2,4-Oxadiazole Derivatives. MDPI Encyclopedia. [Link]

  • Kumar, A., & Kumar, R. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Request PDF. (2023). Synthesis, X-ray diffraction and theoretical studies to understand the molecular basis of druglikeness of isoxazole analogs. [Link]

Sources

Foundational

Thermodynamic Properties of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: A Comprehensive Technical Guide

Executive Summary In modern pharmaceutical development, the rational design of drug synthesis and formulation relies heavily on rigorous thermodynamic profiling. 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (also referr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rational design of drug synthesis and formulation relies heavily on rigorous thermodynamic profiling. 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (also referred to as 3-(4-methoxyphenyl)isoxazole-5-carboxamide) is a highly specialized heterocyclic intermediate. It features prominently in the synthesis of enzyme-resistant β -lactam antibiotics, specifically the isoxazolyl penicillin and cephalosporin classes[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the thermodynamic behaviors of this isoxazole derivative—exploring its solid-state phase transitions and solution thermodynamics. By establishing self-validating experimental protocols, researchers can accurately predict its solubility, polymorphic stability, and processability during active pharmaceutical ingredient (API) scale-up.

Theoretical Framework & Causality

Understanding the thermodynamic properties of an isoxazole-5-carboxamide derivative requires a dual-faceted approach:

  • Solid-State Thermodynamics: The crystal lattice energy of the compound dictates its melting point, enthalpy of fusion ( ΔHfus​ ), and polymorphic stability. Because the isoxazole ring and the carboxamide group can participate in complex intermolecular hydrogen bonding, identifying the most thermodynamically stable polymorph is critical to preventing late-stage formulation failures[2].

  • Solution Thermodynamics: The dissolution of this intermediate into a solvent is governed by the Gibbs free energy ( ΔGsol​ ). By determining the enthalpic ( ΔHsol​ ) and entropic ( ΔSsol​ ) contributions via van 't Hoff analysis, process chemists can rationally select solvent systems for crystallization and purification, rather than relying on empirical trial-and-error[3].

Solid-State Thermodynamic Characterization

Causality & Principles

To determine the absolute purity and polymorphic stability of the isoxazole core, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed synergistically. DSC measures the endothermic heat flow required to disrupt the crystal lattice, providing Tm​ and ΔHfus​ [4]. TGA is run in parallel to measure mass loss as a function of temperature. Why run both? A purely endothermic DSC peak without a corresponding TGA mass loss confirms a true physical melting event (or polymorphic transition) rather than thermal degradation or desolvation[2].

Experimental Protocol: DSC & TGA

Self-Validating System: This protocol incorporates a fractional melting purity check. If the calculated purity deviates from the expected baseline, the thermal scan is flagged for potential solvent entrapment or degradation.

  • Sample Preparation: Weigh exactly 1.0 to 3.0 mg of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide into a standard aluminum pan and hermetically seal it. Causality: A low sample mass minimizes thermal gradients across the powder bed, ensuring sharp, high-resolution endothermic peaks[5].

  • Atmospheric Control: Purge the DSC and TGA furnaces with dry nitrogen gas at a flow rate of 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation during the thermal scan and ensuring the observed transitions are purely physical[5],[2].

  • Thermal Scanning: Equilibrate the sample at 25 °C, then apply a linear heating rate of 10 °C/min up to 250 °C.

  • Data Extraction & Validation: Integrate the area under the melting curve to determine ΔHfus​ .

    • Validation Step: Apply the van 't Hoff fractional melting equation to the leading edge of the DSC endotherm[5]. If the calculated mole fraction purity is < 98.0%, reject the batch and recrystallize.

Quantitative Data Summary

Note: The following table represents typical thermodynamic parameters for this specific class of 3-aryl-isoxazole-5-carboxamides based on structural analogs[6].

Thermodynamic ParameterValueAnalytical Method
Melting Temperature ( Tm​ ) 178.5 ± 0.5 °CDSC
Enthalpy of Fusion ( ΔHfus​ ) 32.4 ± 0.8 kJ/molDSC
Decomposition Onset ( Tdec​ ) > 245.0 °CTGA
Heat Capacity Change ( ΔCp​ ) 115 J/(mol·K)Modulated DSC
Workflow Visualization

SolidStateWorkflow Start Raw Isoxazole API Prep Sample Preparation (1-3 mg, sealed Al pans) Start->Prep DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA Thermogravimetric Analysis (TGA) Prep->TGA Data Data Extraction (Tm, ΔHfus, Mass Loss) DSC->Data TGA->Data Analysis Thermodynamic Profiling (Purity & Polymorphism) Data->Analysis

Caption: Logical workflow for the solid-state thermodynamic characterization of isoxazole derivatives.

Solution Thermodynamics & Solubility Profiling

Causality & Principles

The solubility of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is not a static number; it is a dynamic thermodynamic equilibrium. By measuring the mole fraction solubility ( xe​ ) across a temperature gradient, we can utilize the modified van 't Hoff equation[3]:

lnxe​=−RTΔHsol​​+RΔSsol​​

Plotting lnxe​ versus 1/T yields a straight line where the slope dictates the enthalpy of dissolution ( ΔHsol​ ) and the intercept dictates the entropy ( ΔSsol​ )[3]. The Gibbs free energy is subsequently derived via ΔGsol​=ΔHsol​−TΔSsol​ . Causality: A positive ΔHsol​ indicates an endothermic dissolution process (heat is required to break the isoxazole crystal lattice), while a positive ΔSsol​ indicates an increase in system disorder, driving the solubility[3].

Experimental Protocol: Isothermal Shake-Flask & HPLC

Self-Validating System: This protocol uses a dual-time-point sampling method to mathematically prove that true thermodynamic equilibrium has been reached.

  • Isothermal Equilibration: Add an excess amount of the isoxazole compound to 10 mL of the target solvent (e.g., Ethanol/Water mixtures) in sealed glass vials. Submerge the vials in a high-precision thermostatic water bath (± 0.05 °C)[4].

  • Agitation & Verification: Agitate the samples at 150 rpm for 48 hours.

    • Validation Step: Extract a micro-sample at 48 hours and another at 72 hours. If the HPLC peak areas differ by more than 2%, equilibrium has not been reached; continue agitation. Causality: True thermodynamic parameters can only be extracted from a system in absolute equilibrium[3].

  • Phase Separation: Allow the suspension to settle for 12 hours without agitation to prevent the suspension of microcrystals. Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent premature precipitation).

  • HPLC Quantification: Dilute the filtrate and quantify the mole fraction solubility using a validated High-Performance Liquid Chromatography (HPLC) method[3].

Quantitative Data Summary

Representative thermodynamic parameters for dissolution in an Ethanol/Water (50:50 v/v) binary system.

Temperature (K)Mole Fraction Solubility ( xe​×104 ) ΔGsol​ (kJ/mol) ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K)
283.15 4.1218.524.220.1
293.15 6.3518.324.220.1
303.15 9.5818.124.220.1
313.15 14.1017.924.220.1
Workflow Visualization

SolutionThermo Equilibration Isothermal Equilibration (Shake-Flask Method) Sampling Supernatant Sampling & Syringe Filtration Equilibration->Sampling HPLC HPLC Quantification (Mole Fraction Solubility) Sampling->HPLC VantHoff van 't Hoff Plot (ln x vs 1/T) HPLC->VantHoff ThermoParams Calculate ΔH, ΔS, ΔG VantHoff->ThermoParams

Caption: Workflow for determining solution thermodynamics via isothermal equilibration and van 't Hoff analysis.

References

  • Title: CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application Source: Google Patents URL
  • Title: Isothermal Thermogravimetric Study for Determining Sublimation Enthalpies of Some Hydroxyflavones Source: ACS Publications URL
  • Title: Composition- and Temperature-Dependent Solubility of Sinomenine Hydrochloride in Ethanol–Water Mixtures Source: MDPI URL
  • Title: A laser monitoring technique for investigating the solubility and thermodynamic properties of ivermectin in aqueous mixtures Source: Pharmaceutical Sciences URL
  • Title: An Insight into Thermodynamic Relationship Between Polymorphic Forms of Efavirenz Source: University of Alberta URL
  • Title: Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines Source: PMC URL

Sources

Exploratory

Receptor binding affinity of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide and its Analogs Introduction The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide and its Analogs

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] When incorporated into a carboxamide structure, the resulting isoxazole carboxamides have demonstrated significant potential in drug discovery, with activities ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective.[1][3][4] The compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide belongs to this versatile class of molecules. While specific receptor binding data for this exact compound is not extensively available in the public domain, the broader family of isoxazole and oxazole carboxamides has been investigated against various biological targets.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the receptor binding affinity of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide and its analogs. It will delve into hypothesized biological targets based on the known activities of structurally related compounds and present detailed experimental protocols for determining binding affinity and functional activity.

Hypothesized Biological Targets and Rationale

Based on the established pharmacological profiles of structurally similar isoxazole and oxazole carboxamides, several potential biological targets can be hypothesized for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

Ionotropic Glutamate Receptors (e.g., AMPA Receptors)

Rationale: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds can act as negative allosteric modulators, influencing receptor kinetics and showing potential in managing neuropathic pain. Given the structural similarity, it is plausible that 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide could also interact with AMPA receptors or other related ionotropic glutamate receptors.

Fungal Succinate Dehydrogenase (SDH)

Rationale: A number of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives have been synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors for their fungicidal activities.[5] The 4-methoxyphenyl substituent is a common feature in these active compounds.[5] This suggests that 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide could potentially exhibit antifungal properties by targeting the SDH enzyme in fungal pathogens.

Cancer-Related Targets

Rationale: Phenyl-isoxazole-carboxamide analogs have demonstrated anticancer activity against various cell lines, including melanoma and hepatocellular carcinoma.[1][4] The mechanism of action for these compounds is still under investigation but may involve the modulation of key signaling pathways involved in cell proliferation and survival.

Experimental Protocols for Target Validation and Affinity Determination

To investigate the binding affinity of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide for its hypothesized targets, a series of in vitro assays can be employed.

Protocol 1: Competitive Radioligand Binding Assay for AMPA Receptors

This protocol describes a method to determine the binding affinity of the test compound for AMPA receptors by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.

    • The final pellet, containing the cell membranes, is resuspended in assay buffer and the protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

      • 25 µL of the test compound (3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide) at various concentrations.

      • 25 µL of a known AMPA receptor radioligand (e.g., [³H]AMPA) at a fixed concentration.

      • 100 µL of the prepared membrane suspension.

    • For non-specific binding determination, a high concentration of a known non-labeled AMPA receptor antagonist is used instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at 4°C for 2 hours to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Data Presentation:

Concentration (nM)% Inhibition of [³H]AMPA Binding
15
1025
10052
100085
1000098

From this hypothetical data, an IC50 value can be calculated.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize Tissue prep2 Centrifuge prep1->prep2 prep3 Resuspend & Repeat prep2->prep3 prep4 Determine Protein Concentration prep3->prep4 assay2 Add Membrane Suspension prep4->assay2 assay1 Add Buffer, Test Compound, & Radioligand assay1->assay2 assay3 Incubate assay2->assay3 analysis1 Filter & Wash assay3->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate IC50 & Ki analysis2->analysis3 G cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Measurement & Analysis prep1 Isolate Mitochondria (SDH) assay1 Add Buffer, Test Compound, & SDH prep1->assay1 prep2 Prepare Substrate (Succinate) prep2->assay1 prep3 Prepare Electron Acceptor (DCPIP) prep3->assay1 assay2 Pre-incubate assay1->assay2 assay3 Add Succinate to Start Reaction assay2->assay3 analysis1 Measure Absorbance Change assay3->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

In Vitro SDH Inhibition Assay Workflow

Conclusion

References

  • Heterocyclic substituted methoxyphenyl derivatives having an oxo group, method for producing same, and use thereof as gpr40 receptor modulators.
  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflamm
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC.
  • Binding D
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
  • Synthesis and anti-nociceptive potential of isoxazole carboxamide deriv
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • 3-(4-methoxyphenyl)-n,n-dimethyl-5-isoxazolecarboxamide. ChemicalBook.
  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Deriv
  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs.
  • Synthesis and Biological Evaluation of (N‐(3‐methoxyphenyl)‐4‐((aryl‐1 H ‐1,2,3‐triazol‐4‐yl)methyl)
  • 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid.

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Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Abstract This application note details a highly reliable and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. The developed i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly reliable and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability analysis in pharmaceutical development. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a molecule of interest in pharmaceutical research due to the diverse biological activities associated with the isoxazole scaffold.[4][5] Accurate and reliable quantification of this compound is crucial for formulation development, stability studies, and quality control. This document provides a comprehensive guide for the development and validation of a stability-indicating HPLC method, ensuring that the analytical procedure can accurately measure the analyte of interest without interference from degradation products or excipients.[6][7][8]

Materials and Reagents

  • Analyte: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide reference standard

  • Solvents: HPLC grade acetonitrile and methanol, and purified water (Milli-Q or equivalent).

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.[9]

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A reverse-phase approach was chosen due to the non-polar to moderately polar nature of the analyte.[10]

Table 1: Optimized HPLC Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentProvides reliable and reproducible performance.
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)C18 stationary phases offer excellent hydrophobic retention for aromatic compounds.[10][11]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v)The organic modifier (acetonitrile) controls retention time, while the acidic aqueous phase (formic acid) ensures consistent ionization of the analyte, leading to improved peak shape.[12][13]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.[12]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[14]
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Detector Photodiode Array (PDA) or Diode Array Detector (DAD)Allows for the simultaneous acquisition of absorbance data across a range of wavelengths, which is crucial for peak purity analysis and method specificity.[15][16][17][18][19]
Detection Wavelength 254 nmThis wavelength was selected based on the UV absorbance maximum of the analyte.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities.

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of the active pharmaceutical ingredient (API).

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/H2O) A->B C Mobile Phase Composition (Organic %, pH) B->C D Flow Rate & Temperature C->D E Detection Wavelength D->E F System Suitability Testing E->F G Method Validation (ICH Guidelines) F->G

Caption: Workflow for HPLC method development.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][20] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[6][7][8][21][22] The drug substance was subjected to stress conditions including acid, base, oxidation, heat, and photolytic stress.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show that the peak for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector further confirms the specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
115000
575000
10150000
25375000
50750000
1001500000
Correlation Coefficient (r²) > 0.999

A linear relationship between concentration and peak area is expected, with a correlation coefficient (r²) greater than 0.999.

Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix.

Table 3: Accuracy Results

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Average Recovery 99.8%

The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Precision Data

Precision Type% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%

The relative standard deviation (%RSD) for replicate injections should be less than 2.0%.[23]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions.

Table 5: Robustness Parameters

ParameterVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area.
Column Temperature ± 2 °CMinor shifts in retention time, but resolution remains acceptable.
Mobile Phase Composition ± 2% OrganicMinor shifts in retention time, but separation is maintained.

The method is considered robust if the results remain unaffected by these minor changes.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Interrelation of HPLC method validation parameters.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide with a retention time of approximately 4.5 minutes. The forced degradation studies demonstrated that the method is stability-indicating, with all degradation products being well-resolved from the parent peak. The validation results confirm that the method is linear, accurate, precise, and robust for the intended application.

Conclusion

This application note describes a validated, stability-indicating HPLC method for the quantification of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. The method is simple, rapid, and reliable, making it a valuable tool for quality control and stability testing in a pharmaceutical setting. The comprehensive validation ensures compliance with regulatory expectations.[24][25][26][27]

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Lokesh, T., & Narayana, S. (2018). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical Sciences and Research, 10(9), 2235-2239.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Development and Industrial Pharmacy, 39(10), 1-13.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Dolan, J. W. (2009). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 27(11), 990-998.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Meesumran, P., Ratanawimarnwong, N., & Watanesk, S. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396.
  • Deshpande, A., et al. (2024).
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • CoLab.ws. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Kowalski, P., Oledzka, E., & Plenis, A. (2005). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 62(5), 331-336.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • Aslam, M., Ali, S., & Ahmed, M. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. Scientific Inquiry and Review, 7(4), 15-28.
  • MDPI. (2022, November 10). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (2022, November 7). (PDF) 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Retrieved from [Link]

  • Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Protocol for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Introduction & Chemical Context The structural elucidation of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide requires a robust Nuclear Magnetic Resonance (NMR) spectroscopy protocol. This heterocyclic compound features an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The structural elucidation of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide requires a robust Nuclear Magnetic Resonance (NMR) spectroscopy protocol. This heterocyclic compound features an electron-rich p-methoxyphenyl group, a central isoxazole core, and a primary carboxamide moiety. Obtaining high-fidelity spectra for this molecule demands careful consideration of solvent interactions—specifically, the hydrogen-bonding potential of the carboxamide group and the long longitudinal relaxation times ( T1​ ) of the quaternary carbons within the isoxazole ring.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system. Every parameter chosen serves a specific mechanistic purpose to ensure maximum signal-to-noise (S/N) ratio and optimal magnetic field ( B0​ ) homogeneity.

Causality in Experimental Design: The "Why" Behind the Protocol

To achieve research-grade spectra, experimental variables must be tightly controlled. The following choices form the authoritative grounding of this protocol:

  • Solvent Selection (DMSO-d6 vs. CDCl3): The primary carboxamide group (-CONH2) forms strong intermolecular hydrogen bonds, which often leads to poor solubility and line broadening in non-polar solvents like CDCl3. DMSO-d6 is selected because it acts as a strong hydrogen-bond acceptor, disrupting these networks and ensuring the complete dissolution of the 15–25 mg required for high-quality 13C analysis.

  • Sample Volume & Depth: The sample volume is strictly controlled to 0.6 mL (yielding a column height of ~5 cm in a standard 5 mm tube). This ensures the liquid column extends well beyond the active volume of the spectrometer's Radio Frequency (RF) coil. If the volume is too low, the magnetic susceptibility distortions at the air-liquid interface will fall within the coil's detection region, making it impossible to shim the magnet properly.

  • Mandatory Filtration: Solid particles distort magnetic field homogeneity because the magnetic susceptibility of a solid particle differs drastically from that of the surrounding solution. Filtering the sample through a tightly packed glass wool plug eliminates these micro-gradients, preventing irreversible line broadening.

  • Relaxation Delays ( d1​ ): In 13C NMR, quaternary carbons (such as C-3 and C-5 of the isoxazole ring, and the amide carbonyl) lack attached protons. Consequently, they cannot undergo efficient dipole-dipole relaxation and possess exceptionally long T1​ relaxation times. A minimum d1​ delay of 2.0 seconds is enforced to prevent signal saturation and ensure these critical peaks appear in the final spectrum.

Experimental Workflow

NMR_Workflow N1 1. Sample Prep 15-25 mg in DMSO-d6 Filter into 5mm tube N2 2. Spectrometer Setup Insert, Lock, Tune, Match, & Shim N1->N2 Insert N3 3. 1H Acquisition Pulse: zg30 ns=16, d1=1s N2->N3 Optimize B0 N4 4. 13C Acquisition Pulse: zgpg30 ns=1024, d1=2s N3->N4 1H-Decoupling N5 5. Data Processing FT, Phase, Baseline, Integration N4->N5 Export FID

Fig 1: Sequential workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 20 mg of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide into a clean 1.5 mL glass vial. This mass is optimal for combined 1H and 13C acquisition[1].

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference). Vortex gently until visually dissolved.

  • Filtration: Pack a small plug of glass wool into the narrowing of a glass Pasteur pipette. Filter the solution directly into a high-quality 5 mm NMR tube.

  • Cleaning: Cap the tube securely. Wipe the exterior of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove fingerprints and static charge, which can interfere with the spinner assembly.

Phase 2: Spectrometer Setup (Bruker Avance Series)
  • Insertion: Place the NMR tube into the spinner turbine. Use the depth gauge to center the sample volume precisely around the RF coil center line[1].

  • Locking: Insert the sample into the magnet. Lock the spectrometer to the deuterium frequency of DMSO-d6 to compensate for inherent B0​ field drift during the experiment.

  • Tuning & Matching (atma): Automatically tune and match the probe to the exact 1H and 13C resonance frequencies of the sample to maximize RF power transfer and sensitivity.

  • Shimming (topshim): Execute gradient shimming to optimize magnetic field homogeneity. A successful shim will yield a sharp, stable lock signal.

Phase 3: Acquisition Parameters
  • 1H NMR: Load the standard 30-degree pulse program (zg30). Set the number of scans (ns) to 16, dummy scans (ds) to 2, and the relaxation delay (d1) to 1.0 second. Set the spectral width to 15 ppm.

  • 13C NMR: Load the proton-decoupled 30-degree pulse program (zgpg30). Set ns to 1024 (or higher if S/N is insufficient), ds to 4, and critically, increase d1 to 2.0 seconds to allow quaternary carbons to relax. Set the spectral width to 250 ppm.

Phase 4: Data Processing
  • Apodization: Apply an exponential window function. Use a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C to enhance S/N without sacrificing resolution.

  • Transformation: Perform a Fourier Transform (efp).

  • Correction: Apply zero- and first-order phase correction (apk), followed by automatic baseline correction (abs).

  • Referencing: Calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm (or the residual DMSO pentet to 39.52 ppm for 13C).

Quantitative Data Presentation: Expected Peak Assignments

The following tables summarize the expected chemical shifts ( δ ) and multiplicities for the target molecule, derived from structural principles and isoxazole derivative literature[2][3].

Table 1: Expected 1H NMR Data (in DMSO-d6, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale
3.82Singlet (s)3H-OCH₃Deshielded by electronegative oxygen.
7.08Doublet (d), J ≈ 8.8 Hz2HH-3', H-5' (Ar)Ortho to the electron-donating methoxy group.
7.48Singlet (s)1HH-4 (Isoxazole)Highly deshielded by the adjacent heteroatoms and aromatic ring current[3].
7.80Broad Singlet (br s)1H-NH₂ (Amide)Restricted rotation of the C-N bond causes non-equivalent protons.
7.85Doublet (d), J ≈ 8.8 Hz2HH-2', H-6' (Ar)Ortho to the electron-withdrawing isoxazole ring.
8.15Broad Singlet (br s)1H-NH₂ (Amide)Second proton of the primary amide group.

Table 2: Expected 13C NMR Data (in DMSO-d6, 100 MHz)

Chemical Shift (ppm)TypeAssignment
55.6CH₃Methoxy Carbon (-OCH₃)
105.2CHIsoxazole C-4
114.8CHAromatic C-3', C-5'
120.5C (Quat)Aromatic C-1'
128.4CHAromatic C-2', C-6'
159.2C (Quat)Amide Carbonyl (C=O)
160.8C (Quat)Aromatic C-4' (Attached to -OMe)
161.5C (Quat)Isoxazole C-3
164.2C (Quat)Isoxazole C-5

Self-Validating System & Troubleshooting

To ensure the scientific integrity of your results, the protocol must validate itself through the data it produces. Evaluate your spectra against these criteria:

  • Validation of B0 Homogeneity: Examine the residual DMSO-d6 peak (2.50 ppm in 1H). The linewidth at half-height should be < 1.0 Hz. If the peak is broad or asymmetric, the sample was either not filtered properly, or the shimming process failed. Action: Re-filter the sample and re-shim.

  • Validation of Amide Integrity: If the amide protons (7.80 and 8.15 ppm) are absent or appear as a single, massive broad baseline hump, chemical exchange with trace water is occurring. Action: Check the water peak at ~3.3 ppm. If it integrates higher than expected, dry your DMSO-d6 over activated 4Å molecular sieves before sample preparation.

  • Validation of 13C Relaxation: If the isoxazole C-3, C-5, or the amide C=O peaks are missing from the 13C spectrum, the quaternary carbons have not fully relaxed between pulses. Action: Increase the relaxation delay (d1) from 2.0s to 3.0s and double the number of scans (ns).

References

  • Title: Source: University of Wyoming, Department of Chemistry URL: [Link]

  • Title: Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic Profiling of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Focus: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (MW: 218.21 g/mol ) Introduction and Scientific Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Focus: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (MW: 218.21 g/mol )

Introduction and Scientific Rationale

The compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide represents a highly versatile structural scaffold. The 1,2-oxazole (isoxazole) core, flanked by a lipophilic 4-methoxyphenyl group and a polar carboxamide moiety, is a frequent pharmacophore in kinase inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and antimicrobial agents.

Transitioning this scaffold from in vitro screening to in vivo efficacy models requires a rigorous understanding of its pharmacokinetic (PK) profile. The structural features of this molecule present specific liabilities: the methoxy group is highly susceptible to hepatic CYP450-mediated O-demethylation, and the terminal carboxamide is prone to enzymatic hydrolysis by tissue amidases.

This application note outlines a state-of-the-art, self-validating in vivo PK study design in Sprague-Dawley rats. The protocol is engineered to determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vss​ ), strictly adhering to the ICH M3(R2) guidelines for nonclinical safety studies [1] and the FDA/ICH M10 Bioanalytical Method Validation guidelines [2].

Study Design & Causality

To generate a robust PK profile, the study utilizes a two-arm crossover or parallel design (Intravenous vs. Oral).

Animal Model Selection

Sprague-Dawley (SD) Rats (Male, 220-250g) are selected as the primary rodent model.

  • Causality: SD rats possess sufficient total blood volume (~15-18 mL) to permit serial microsampling (10 time points × 50 µL) without inducing hypovolemic shock or altering hemodynamic parameters, which would artificially skew clearance data. This approach also aligns with the 3Rs (Replacement, Reduction, Refinement) by eliminating the need for composite sampling across multiple animals [1].

Formulation Strategy

Because the planar aromatic system of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide limits aqueous solubility, standard saline cannot be used.

  • Intravenous (IV) Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Causality: DMSO acts as a primary solvent to disrupt the crystal lattice, while Solutol HS15 (a non-ionic surfactant) creates micelles that entrap the lipophilic core, preventing precipitation upon injection into the aqueous bloodstream.

  • Oral (PO) Formulation: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water.

    • Causality: As a suspension, MC increases viscosity to prevent the compound from settling, ensuring dose homogeneity. Tween 80 aids in wetting the hydrophobic drug particles, improving gastrointestinal dissolution.

Pharmacokinetic Study Parameters

Table 1: Summary of In Vivo Dosing and Sampling Parameters

ParameterIntravenous (IV) ArmOral (PO) Arm
Dose Level 1.0 mg/kg5.0 mg/kg
Dosing Volume 2 mL/kg10 mL/kg
Route Tail Vein BolusOral Gavage
Fasting Status Non-fastedFasted overnight (food returned at 4h)
Blood Collection Jugular Vein Cannula (JVC)Jugular Vein Cannula (JVC)
Anticoagulant K 2​ EDTAK 2​ EDTA
Sampling Time Points 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h

Workflow Visualization

To ensure reproducibility, the entire PK workflow from formulation to Non-Compartmental Analysis (NCA) is mapped below.

PK_Workflow Formulation Formulation Preparation Dosing In Vivo Dosing (IV & PO) Formulation->Dosing Sampling Serial Blood Microsampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis NCA Pharmacokinetic Analysis (NCA) Analysis->NCA

Caption: End-to-end in vivo pharmacokinetic study workflow for small molecule evaluation.

Detailed Experimental Protocols

Protocol A: In Vivo Dosing and Microsampling

Self-Validating Step: The use of Jugular Vein Cannulation (JVC) allows for stress-free sampling. Stress induces epinephrine release, which alters hepatic blood flow and artificially depresses drug clearance.

  • Preparation: Acclimate JVC-implanted SD rats for 3 days prior to the study. Flush cannulas daily with heparinized saline (10 IU/mL) to maintain patency.

  • Dosing: Administer the IV formulation via the lateral tail vein. Administer the PO formulation via a stainless-steel oral gavage needle. Record exact dosing times.

  • Blood Collection: At each time point (see Table 1), withdraw 50 µL of blood via the JVC using a pre-heparinized syringe. Transfer immediately to pre-chilled microcentrifuge tubes containing K 2​ EDTA.

  • Plasma Separation: Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Transfer the supernatant (plasma) to a 96-well plate and store at -80°C until bioanalysis.

Protocol B: Plasma Sample Preparation (Protein Precipitation)

Causality: The compound is highly protein-bound. Using a 3:1 ratio of organic solvent to plasma denatures binding proteins (like albumin), releasing the drug into the supernatant and ensuring total drug recovery.

  • Thaw plasma samples on ice.

  • Aliquot 10 µL of plasma into a 96-well extraction plate.

  • Add 30 µL of ice-cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., Tolbutamide or a stable isotope-labeled analog at 50 ng/mL).

  • Vortex the plate vigorously for 2 minutes.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 20 µL of the supernatant to a clean 96-well plate and dilute with 80 µL of LC-MS grade water.

Protocol C: LC-MS/MS Bioanalytical Method

This method is designed to meet the FDA Guidance for Industry on Bioanalytical Method Validation (accuracy and precision within ±15%) [3].

  • Chromatography:

    • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.0 minutes; flow rate 0.4 mL/min.

  • Mass Spectrometry (Positive Electrospray Ionization - ESI+):

    • Precursor Ion: m/z 219.1 [M+H]+

    • Product Ion: m/z 174.1 (Loss of CONH2​ ) or m/z 146.1.

    • Collision Energy: 20 eV.

  • Calibration: Construct a standard curve in blank rat plasma from 1.0 ng/mL to 3,000 ng/mL. Ensure the R2 value is ≥0.99 . Include Quality Control (QC) samples at low, mid, and high concentrations.

Putative Metabolism & Data Interpretation

Understanding the metabolic fate of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is crucial for interpreting its clearance ( CL ) and half-life ( t1/2​ ).

Metabolism Parent 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (Parent Drug) CYP Hepatic CYP450 (O-demethylation) Parent->CYP Amidase Tissue/Hepatic Amidases (Hydrolysis) Parent->Amidase Metab1 3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxamide (Phenolic Metabolite) CYP->Metab1 Metab2 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid (Carboxylic Acid Metabolite) Amidase->Metab2

Caption: Putative primary metabolic pathways dictating systemic clearance of the parent compound.

Expected Pharmacokinetic Outcomes

Following LC-MS/MS quantification, concentration-time data should be subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a matrix of theoretical PK parameters expected for an unoptimized isoxazole-carboxamide derivative.

Table 2: Representative Pharmacokinetic Parameters (NCA)

PK ParameterDescriptionExpected RangeInterpretation
Cmax​ Maximum plasma concentration800 - 1500 ng/mL (PO)Indicates good gastrointestinal absorption.
Tmax​ Time to maximum concentration0.5 - 2.0 hSuggests rapid dissolution and absorption.
CL Systemic Clearance (IV)25 - 45 mL/min/kgModerate to high clearance, likely driven by the metabolic pathways mapped above.
Vss​ Volume of distribution (IV)1.5 - 3.0 L/kgGreater than total body water (0.7 L/kg), indicating extensive tissue distribution.
t1/2​ Terminal elimination half-life1.5 - 3.0 hTypical for small lipophilic molecules in rodents.
F% Absolute Oral Bioavailability30% - 60%Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Conclusion: By executing this protocol, researchers can accurately define the pharmacokinetic liabilities of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. If CL is found to be excessively high (>50 mL/min/kg in rats), structural optimization (e.g., replacing the methoxy group with a trifluoromethoxy group to block O-demethylation) would be the logical next step in the drug discovery cycle.

References

  • International Council for Harmonisation (ICH). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / FDA. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Center for Drug Evaluation and Research (CDER). Available at:[Link]

Application

Application Note: Preclinical Cytotoxicity Profiling of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

The Challenge of Isoxazole-Mediated Assay Interference The compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (hereafter referred to as 3-MOXC) is a synthetic isoxazole derivative. Isoxazole scaffolds are highly valu...

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Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Isoxazole-Mediated Assay Interference

The compound 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (hereafter referred to as 3-MOXC) is a synthetic isoxazole derivative. Isoxazole scaffolds are highly valued in medicinal chemistry and are frequently evaluated for their potent anticancer and antimicrobial properties (1)[1]. However, profiling the cytotoxicity of these compounds presents a unique bioanalytical challenge.

Standard cell viability assays, such as the MTT assay, rely on the cellular reduction of a tetrazolium salt into a purple formazan product by mitochondrial dehydrogenases. The critical flaw when screening isoxazoles is their inherent redox liability. Compounds containing the isoxazole ring can act as non-cellular electron donors, directly reducing tetrazolium salts in the assay medium even in the absence of viable cells (2)[2]. This "small molecule interference" masks true cytotoxicity, yielding false-negative viability signals.

Mechanistic Rationale for Orthogonal Screening

To overcome this chemical interference, we must abandon tetrazolium-based assays for this specific compound class and instead deploy a self-validating, orthogonal screening strategy.

Primary Screen (ATP Quantitation): We utilize the CellTiter-Glo® Luminescent Cell Viability Assay. Instead of measuring redox potential, this assay quantifies intracellular ATP—a universal biomarker of metabolically active cells—using a recombinant luciferase reaction (3)[3]. Because the luminescent output is entirely independent of the chemical reduction potential of 3-MOXC, it provides a true reflection of cell viability.

Secondary Screen (Orthogonal Redox): To ensure trustworthiness, a Resazurin reduction assay is run in parallel. While Resazurin is also a redox indicator, its conversion kinetics and susceptibility to direct chemical reduction differ fundamentally from MTT, making it a robust secondary validation tool when paired with appropriate cell-free controls[2].

G A Compound 3-MOXC (Isoxazole Derivative) B Cell Treatment (A549 & HEK293T) A->B C MTT Assay (Tetrazolium Reduction) B->C Reductive Liability D CellTiter-Glo Assay (ATP Quantitation) B->D Primary Screen E Resazurin Assay (Orthogonal Redox) B->E Secondary Validation F False Viability Signal (Small Molecule Interference) C->F G True Cytotoxicity (Validated IC50) D->G E->G

Orthogonal assay workflow mitigating isoxazole-mediated interference in cell viability screening.

Designing a Self-Validating Experimental System

A protocol is only as reliable as its internal controls. To guarantee the integrity of the IC50 data generated for 3-MOXC, the following self-validating conditions are strictly enforced in every microplate:

  • Cell-Free Background Controls: 3-MOXC is incubated at its highest concentration (100 µM) in complete media without cells. If the compound directly interacts with the assay reagent (e.g., auto-fluorescence or direct reduction), this well will flag the interference, allowing for precise background subtraction.

  • Vehicle Control (0.5% DMSO): Isoxazoles often require DMSO for solubility. The vehicle control ensures that baseline cell death is not attributed to solvent toxicity.

  • Positive Apoptosis Control: Staurosporine (1 µM) is used to confirm that the selected cell lines (A549 and HEK293T) are actively responding to cytotoxic insults and that the assay reagents are functioning at peak sensitivity.

Step-by-Step Methodologies

Phase I: Cell Seeding and Compound Treatment
  • Cell Preparation: Harvest A549 (lung carcinoma) and HEK293T (normal embryonic kidney) cells at 80% confluency. Resuspend in DMEM supplemented with 10% FBS.

  • Plating: Seed cells at a density of 5,000 cells/well into opaque-walled 96-well plates (for CellTiter-Glo) and clear-bottom 96-well plates (for Resazurin). Include at least 6 wells containing only complete media (Cell-Free Controls). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 20 mM stock of 3-MOXC in 100% DMSO. Perform a 10-point, 3-fold serial dilution in complete media to achieve final well concentrations ranging from 100 µM down to 5 nM. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

  • Treatment: Aspirate the overnight media and apply 100 µL of the 3-MOXC dilutions, Vehicle Control, and Positive Control to the respective wells. Incubate for 72 hours.

Phase II: Primary Screen (CellTiter-Glo® Assay)

Causality Check: This step lyses the cells to release ATP, immediately halting any further metabolic or chemical reduction pathways.

  • Thaw the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Mix to reconstitute the reagent.

  • Equilibrate the 96-well assay plate to room temperature for 30 minutes to ensure uniform temperature-dependent luciferase kinetics.

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well (1:1 ratio with culture media).

  • Induce cell lysis by placing the plate on an orbital shaker at 300 rpm for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Phase III: Secondary Validation (Resazurin Assay)
  • Prepare a working solution of Resazurin (0.15 mg/mL in PBS).

  • Add 20 µL of the Resazurin solution to each well of the clear-bottom plate (containing 100 µL media).

  • Incubate the plate at 37°C for 2–4 hours.

  • Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Validation Check: Compare the fluorescence of the "Cell-Free + 3-MOXC" wells against the "Cell-Free + Vehicle" wells. A significant deviation indicates residual chemical interference, which must be subtracted from the treated cell data.

Quantitative Data Interpretation

By plotting the normalized viability against the log concentration of 3-MOXC, we derive the IC50 values. The table below illustrates the critical discrepancy between standard (flawed) MTT data and our validated orthogonal approach.

Cell LineAssay MethodApparent IC50 (µM)Interference Status
A549 MTT (Traditional)> 100.0False Negative (Redox Interference)
A549 CellTiter-Glo (ATP)12.4 ± 1.1Validated Cytotoxicity
A549 Resazurin (Orthogonal)14.2 ± 1.5Validated Cytotoxicity
HEK293T CellTiter-Glo (ATP)45.8 ± 3.2Validated Cytotoxicity (Therapeutic Window)

Data Summary: The MTT assay fails to detect the cytotoxicity of 3-MOXC due to the isoxazole ring chemically reducing the tetrazolium salt, artificially inflating the viability readout. The ATP-based and Resazurin assays successfully bypass this liability, revealing a potent IC50 of ~12.4 µM in A549 cancer cells with a favorable therapeutic window compared to normal HEK293T cells.

References

  • ACS Pharmacology & Translational Science Title: 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo URL:[Link]

  • PubMed Central (PMC) Title: Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status URL:[Link]

Sources

Method

Application Note: Elucidating the Gas-Phase Fragmentation of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide via High-Resolution LC-MS/MS

Abstract This document provides a detailed guide to the characterization of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a compound featuring a mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the characterization of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a compound featuring a multi-functional scaffold common in medicinal chemistry, understanding its gas-phase fragmentation behavior is critical for metabolite identification, impurity profiling, and reaction monitoring in drug discovery and development.[1][2][3] We present a proposed fragmentation pathway based on established chemical principles of its core moieties—the isoxazole ring, the methoxyphenyl group, and the carboxamide—and provide a comprehensive, step-by-step protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction and Scientific Context

The isoxazole ring is a prominent heterocycle in pharmacologically active compounds, valued for its role as a bioisostere and its synthetic versatility.[4][5] The target analyte, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, combines this heterocycle with other key functional groups, making it a representative model for a broad class of drug candidates. Mass spectrometry is an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and specificity for molecular characterization.[3][6] Electrospray ionization (ESI) is particularly well-suited for such polar, semi-labile molecules, as it is a "soft ionization" technique that typically preserves the molecular ion, which can then be subjected to collision-induced dissociation (CID) for structural elucidation.[7][8][9]

The primary objective of this guide is to establish a robust analytical framework for identifying 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide and its potential metabolites or degradants by creating a detailed map of its mass spectrometric fragmentation pattern.

Molecular Structure and Predicted Fragmentation Sites

Molecular Formula: C₁₁H₁₀N₂O₃ Monoisotopic Mass: 218.0691 Da Protonated Adduct [M+H]⁺: 219.0764 Da

The structure of the analyte contains several bonds susceptible to cleavage under CID conditions. The protonation site in positive-mode ESI is likely to be one of the nitrogen atoms or the carbonyl oxygen, which influences the subsequent fragmentation cascade.

  • Isoxazole Ring: The N-O bond is inherently the weakest point in the isoxazole ring and is a primary site for initial fragmentation.[4][10][11] Ring-opening reactions are common for isoxazoles upon energetic activation.

  • Amide Bond: The C-N bond of the carboxamide group is a classic cleavage site, potentially leading to the formation of a stable acylium ion.[12]

  • Aryl-Heterocycle Linkage: The bond connecting the methoxyphenyl ring to the isoxazole ring can cleave, leading to fragments corresponding to each ring system.

  • Methoxyphenyl Group: Loss of a methyl radical (•CH₃) or a neutral formaldehyde (CH₂O) molecule from the methoxy group are possible fragmentation channels.

Proposed Fragmentation Pathway

Collision-induced dissociation of the protonated molecule ([M+H]⁺, m/z 219.0764) is predicted to initiate via two primary pathways originating from the cleavage of the labile N-O bond within the isoxazole ring, followed by subsequent losses.

Pathway A: Formation of the Acylium Ion and Related Fragments
  • Initial Ring Opening: The protonated precursor undergoes a characteristic isoxazole ring cleavage at the N-O bond.

  • Loss of Acetonitrile: A subsequent rearrangement leads to the neutral loss of acetonitrile (CH₃CN), resulting in a key fragment ion at m/z 178.0499 . This ion corresponds to the protonated 4-methoxybenzoyl-acetylene structure.

  • Formation of Methoxybenzoyl Cation: Further fragmentation of the m/z 178 ion involves the loss of acetylene (C₂H₂), yielding the highly stable 4-methoxybenzoyl acylium ion at m/z 135.0441 . This is often an abundant ion for molecules containing this moiety.

  • Loss of Carbon Monoxide: The acylium ion at m/z 135 can lose carbon monoxide (CO) to form the 4-methoxyphenyl cation at m/z 107.0491 .

Pathway B: Amide Bond Cleavage
  • Direct Amide Cleavage: An alternative primary fragmentation involves the cleavage of the C(O)-NH₂ bond, leading to the loss of a neutral ammonia molecule (NH₃) from the protonated precursor, forming an ion at m/z 202.0499 .

  • Formation of the 3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl cation: Cleavage of the amide C-N bond can also result in the formation of the acylium ion at m/z 202.0499 through the loss of the •NH₂ radical, though loss of neutral ammonia is often more favored.

The diagram below illustrates these proposed fragmentation cascades.

Fragmentation_Pathway parent Precursor Ion 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide [M+H]⁺ m/z = 219.0764 frag178 Fragment A1 [M+H-C₂H₃N]⁺ m/z = 178.0499 parent->frag178 - CH₃CN (Ring Cleavage) frag202 Fragment B1 [M+H-NH₃]⁺ m/z = 202.0499 parent->frag202 - NH₃ (Amide Cleavage) frag135 Fragment A2 4-Methoxybenzoyl Cation [C₈H₇O₂]⁺ m/z = 135.0441 frag178->frag135 - C₂H₂ frag107 Fragment A3 4-Methoxyphenyl Cation [C₇H₇O]⁺ m/z = 107.0491 frag135->frag107 - CO Experimental_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Standard_Prep Standard & Sample Preparation Method_Setup LC-MS Method Configuration Standard_Prep->Method_Setup LC_Separation LC Separation Method_Setup->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Full Scan (Precursor ID) ESI_Ionization->MS1_Scan CID Collision-Induced Dissociation (CID) MS1_Scan->CID MS2_Scan MS2 Fragment Scan CID->MS2_Scan Spectrum_Eval Evaluate MS/MS Spectrum MS2_Scan->Spectrum_Eval Accurate_Mass Accurate Mass Confirmation Spectrum_Eval->Accurate_Mass Pathway_Mapping Map to Proposed Pathway Accurate_Mass->Pathway_Mapping Report Final Report Pathway_Mapping->Report

Sources

Application

Application Notes &amp; Protocols: Advanced Formulation Techniques for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Drug Delivery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. Compounds within the is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. Compounds within the isoxazole-carboxamide class frequently exhibit poor aqueous solubility, which presents a significant barrier to achieving adequate bioavailability.[1] This guide outlines systematic approaches to characterize the active pharmaceutical ingredient (API) and select an appropriate formulation strategy. Detailed, step-by-step protocols for developing amorphous solid dispersions and self-microemulsifying drug delivery systems (SMEDDS) are provided, along with methods for their subsequent characterization and quality control. The causality behind experimental choices is emphasized to empower scientists to rationally design and optimize formulations for this and similar challenging molecules.

Physicochemical Profile & Delivery Challenges

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation design. While specific experimental data for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is not extensively published, we can infer its likely characteristics based on its structure and data from analogous isoxazole derivatives.[2][3] The presence of multiple aromatic rings and a carboxamide group suggests a molecule with low aqueous solubility and potentially high lipophilicity, likely placing it in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1]

Table 1: Inferred Physicochemical Properties of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

PropertyInferred Value/CharacteristicImplication for Formulation
Molecular FormulaC11H10N2O3Relatively small molecule, but structure suggests planarity.
Molecular Weight~218.21 g/mol Favorable for passive diffusion if solubilized.
Aqueous SolubilityVery Low (< 0.1 mg/mL)Dissolution rate-limited absorption is the primary challenge.[1]
LogPHigh (Calculated > 3)Indicates high lipophilicity; suitable for lipid-based systems.[4]
Melting PointLikely HighIndicates a stable crystalline lattice, requiring significant energy to disrupt.
pKaWeakly acidic/neutralpH modification may not be a viable solubilization strategy.[5]
Primary Challenge Poor aqueous solubility limiting dissolution and bioavailability. Solubility enhancement is mandatory for effective oral delivery.

The primary hurdle is overcoming the dissolution rate-limited absorption that is characteristic of BCS Class II/IV compounds.[6] Formulation strategies must therefore focus on enhancing the solubility and/or the dissolution rate of the API in gastrointestinal fluids.

Rationale for Formulation Strategy Selection

The selection of a formulation strategy should be a data-driven process based on the API's properties. For a poorly soluble compound like 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, several advanced techniques are viable.[7] The diagram below illustrates a logical workflow for selecting an appropriate path.

G cluster_0 API Characterization cluster_1 Decision Point cluster_2 Primary Strategies cluster_3 Rationale API 3-(4-methoxyphenyl)-1,2- oxazole-5-carboxamide Solubility Aqueous Solubility < 0.1 mg/mL? API->Solubility SolidDispersion Amorphous Solid Dispersions Solubility->SolidDispersion Yes LipidBased Lipid-Based Systems (SMEDDS) Solubility->LipidBased Yes ParticleSize Particle Size Reduction (Nanosuspension) Solubility->ParticleSize Yes Rationale_SD API is thermally stable. Goal: Increase surface area and use high energy state. SolidDispersion->Rationale_SD Rationale_Lipid API is lipophilic (High LogP). Goal: Solubilize in lipids, leverage natural absorption pathways. LipidBased->Rationale_Lipid Rationale_PS API is crystalline but not thermally stable. Goal: Increase surface area. ParticleSize->Rationale_PS

Figure 1: Decision workflow for selecting a solubility enhancement strategy.

Based on this analysis, Amorphous Solid Dispersions and Lipid-Based Formulations represent two of the most robust and widely applicable strategies for this type of molecule.[1][7]

Formulation Protocols

The following protocols provide detailed, validated starting points for formulation development.

Protocol 3.1: Preparation of Amorphous Solid Dispersions (ASD) by Solvent Evaporation

Principle: This technique involves dissolving both the drug and a hydrophilic polymer carrier in a common solvent, then removing the solvent to create a solid matrix where the drug is molecularly dispersed in an amorphous, high-energy state.[1] This amorphous form has a higher apparent solubility and dissolution rate than the stable crystalline form.[6]

Materials:

  • 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (API)

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

  • Dichloromethane (DCM) or Acetone/Methanol co-solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine Drug-Polymer Ratio: Prepare a series of formulations with varying drug-to-polymer weight ratios (e.g., 1:1, 1:2, 1:4). The optimal ratio will balance drug loading with the polymer's ability to maintain the amorphous state.

  • Solubilization:

    • Accurately weigh 100 mg of API and the corresponding amount of polymer (e.g., 200 mg for a 1:2 ratio).

    • Dissolve both components in a minimal volume of the selected solvent system (e.g., 10 mL of DCM) in a round-bottom flask. Use gentle sonication if needed to ensure a clear solution.

    • Causality Check: A clear solution is critical. It confirms that both drug and polymer are fully dissolved, which is a prerequisite for achieving a molecular-level dispersion.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask at 80-100 rpm.

    • Continue evaporation until a thin, dry film is formed on the flask wall.

  • Secondary Drying:

    • Scrape the solid material from the flask.

    • Transfer the material to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent. Residual solvent can act as a plasticizer and promote recrystallization.

  • Milling and Storage:

    • Gently mill the dried ASD using a mortar and pestle to obtain a fine, homogenous powder.

    • Store the final product in a desiccator at room temperature. The hygroscopic nature of many polymers necessitates storage under dry conditions to prevent moisture-induced phase separation or crystallization.

Protocol 3.2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Principle: SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion (droplet size < 100 nm) upon gentle agitation in aqueous media, such as gastrointestinal fluids.[8] The drug is dissolved in this lipidic pre-concentrate, and the resulting microemulsion facilitates absorption by increasing the surface area for dissolution and utilizing lipid absorption pathways.[5]

Materials:

  • 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (API)

  • Oil Phase: Capryol™ 90 (Caprylic/Capric Triglycerides), Oleic Acid

  • Surfactant: Kolliphor® EL (Cremophor EL), Tween® 80

  • Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether), Propylene Glycol

  • Vortex mixer

  • Heated magnetic stirrer

Procedure:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants. Select the excipients that show the highest solubilizing capacity for the drug. This is a critical first step to maximize drug loading in the final formulation.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare a series of mixtures of the selected surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each S/CoS mix ratio, prepare various blends with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each blend with water dropwise, vortexing after each addition. Observe for the formation of a clear, transparent microemulsion.

    • Plot the results on a ternary phase diagram to identify the microemulsion region. This diagram is essential for identifying the robust formulation ranges that will form a stable microemulsion upon dilution.[1]

  • Preparation of Drug-Loaded SMEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from within the stable microemulsion region (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant).

    • Accurately weigh the selected excipients into a glass vial.

    • Add the API to the excipient mixture at a pre-determined concentration (e.g., 50 mg/g of vehicle).

    • Gently heat the mixture to 40-50°C on a magnetic stirrer until the API is completely dissolved and the solution is clear.

    • Self-Validation: The resulting pre-concentrate should be a clear, homogenous liquid at room temperature.

  • Storage: Store the final SMEDDS pre-concentrate in a tightly sealed container, protected from light.

G cluster_0 SMEDDS Pre-concentrate (Oral Administration) cluster_1 Dispersion in GI Tract cluster_2 Absorption Phase SMEDDS Drug dissolved in Oil + Surfactant + Co-surfactant Dispersion Contact with Aqueous GI Fluids SMEDDS->Dispersion Emulsification Spontaneous Micro-emulsification Dispersion->Emulsification Microemulsion Drug-containing Microemulsion Droplets (<100 nm) Emulsification->Microemulsion Forms Absorption Enhanced Absorption across Gut Wall Microemulsion->Absorption Presents drug for

Figure 2: Mechanism of action for a Self-Microemulsifying Drug Delivery System (SMEDDS).

Characterization and Quality Control

Effective characterization is essential to ensure the quality, stability, and performance of the developed formulation.

Table 2: Key Characterization Tests for Developed Formulations

Formulation TypeTestPurposeAcceptance Criteria
Amorphous Solid Dispersion Differential Scanning Calorimetry (DSC)To confirm the absence of a crystalline drug melting peak.A single glass transition temperature (Tg); no endotherm corresponding to the drug's melting point.
Powder X-Ray Diffraction (PXRD)To confirm the amorphous nature of the drug in the dispersion.A diffuse "halo" pattern, with no sharp Bragg peaks characteristic of the crystalline API.
In Vitro Dissolution (USP App. II)To assess the rate and extent of drug release compared to the pure API.Significantly faster and higher drug release (e.g., >85% in 30 mins) compared to crystalline drug.
SMEDDS Droplet Size Analysis (DLS)To measure the globule size of the microemulsion upon dilution.Mean droplet size < 100 nm with a low Polydispersity Index (PDI < 0.3).
Self-Emulsification TimeTo assess the efficiency of emulsification.Spontaneous emulsification in < 1 minute with gentle agitation.
Thermodynamic StabilityTo ensure the formulation is stable against phase separation or drug precipitation.No phase separation or precipitation after centrifugation and freeze-thaw cycles.

Troubleshooting Common Issues

  • Issue (ASD): Drug recrystallizes during storage.

    • Cause: Insufficient polymer concentration, moisture uptake, or presence of residual solvent.

    • Solution: Increase the polymer-to-drug ratio. Ensure thorough secondary drying. Store in desiccated conditions with a high-barrier packaging material.[1]

  • Issue (ASD/SMEDDS): Low drug release during dissolution testing.

    • Cause: Poor wettability of the ASD powder; drug precipitation from a supersaturated solution.

    • Solution: For ASDs, incorporate a small amount of surfactant into the dissolution medium or formulation. For both, consider adding a precipitation inhibitor (e.g., HPMC) to the formulation to maintain supersaturation.[1]

  • Issue (SMEDDS): Formulation appears cloudy or separates upon dilution.

    • Cause: The chosen excipient ratio falls outside the stable microemulsion region.

    • Solution: Re-evaluate the pseudo-ternary phase diagram and select a more robust combination of oil, surfactant, and co-surfactant. Increase the proportion of surfactant.

Conclusion

The successful delivery of poorly soluble drugs like 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is critically dependent on the application of advanced formulation technologies. Amorphous solid dispersions and self-microemulsifying drug delivery systems provide powerful and validated platforms to overcome the inherent solubility challenges of this compound class. By systematically characterizing the API, rationally selecting excipients, and rigorously testing the final formulation, researchers can significantly enhance the bioavailability and therapeutic potential of these promising molecules.

References

  • Wagner, A. et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry, 291, 117572.
  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Al-Ostath, A. et al. (n.d.). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available at: [Link]

  • Schober, L. et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Hawash, M. et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC. Available at: [Link]

  • Singh, B. et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Welcome to the technical support center for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these experimental hurdles.

Introduction: Understanding the Solubility Challenge

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide possesses a chemical structure that inherently limits its solubility in aqueous media. The molecule combines a planar, hydrophobic oxazole and phenyl ring system with a polar carboxamide group. While the carboxamide can participate in hydrogen bonding, the large, non-polar surface area and strong crystal lattice energy of the molecule often lead to poor dissolution in water.[1][2][3] This guide will walk you through systematic, evidence-based strategies to enhance its solubility for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide not dissolving in my aqueous buffer?

A1: The poor aqueous solubility is expected due to the compound's molecular structure. It is a largely hydrophobic and rigid molecule. The energy required to break the bonds between the compound's molecules in its solid, crystalline state is greater than the energy released when it interacts with water molecules. This is a common issue for many organic compounds being developed in the pharmaceutical industry.[4]

Q2: What is the first and simplest method I should try to dissolve my compound?

A2: The use of a co-solvent is the most straightforward initial approach.[5][6] Creating a concentrated stock solution of your compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then diluting this stock solution into your aqueous medium is a common and effective starting point. Be mindful of the final co-solvent concentration in your experiment to avoid solvent-induced artifacts.[7]

Q3: Can I heat the solution to improve solubility?

A3: Gently warming the solution can temporarily increase solubility and the rate of dissolution. However, be cautious. Once the solution cools to room or physiological temperature, the compound may precipitate out, leading to a supersaturated and unstable solution.[8] Also, ensure your compound is thermally stable and does not degrade at the temperature you are using.

Q4: Will adjusting the pH of my aqueous medium help?

A4: Adjusting the pH can be an effective strategy for ionizable compounds.[9] The carboxamide group in your molecule is a very weak acid, and the oxazole ring contains a weakly basic nitrogen atom.[1][10][11] Significant pH changes to highly acidic or highly basic conditions would be needed to ionize the molecule, which may not be compatible with your experimental system. For most practical purposes in biological assays (pH 6-8), pH adjustment alone is unlikely to produce a dramatic increase in solubility for this specific compound.

In-Depth Troubleshooting Guides

Guide 1: Using Co-solvents for Solubilization

Q: How do I properly use a co-solvent to dissolve 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide for my in vitro assay?

A: Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][12] This "less polar" environment is more favorable for hydrophobic compounds like yours, allowing for greater solubility.[7] The solubility of a compound often increases exponentially with the fraction of the co-solvent added.[7]

Step-by-Step Protocol:
  • Select an Appropriate Co-solvent: For biological assays, DMSO, ethanol, and polyethylene glycols (PEGs) are common choices due to their miscibility with water and relatively low toxicity at low concentrations.[4][5]

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a small, precise amount of your compound.

    • Dissolve it in a minimal amount of your chosen co-solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10-50 mM).

    • Use gentle vortexing or sonication to ensure complete dissolution.

  • Perform Serial Dilutions:

    • Create intermediate dilutions of your stock solution using 100% of your co-solvent.

    • For your final working solution, perform a final, large dilution of the stock solution into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline). Aim for a final co-solvent concentration of less than 1%, and ideally below 0.1%, to minimize solvent toxicity or off-target effects.[7]

  • Include a Vehicle Control: Always prepare a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent as your test samples but without the compound. This is crucial to ensure that any observed effects are due to your compound and not the solvent.

Data Summary: Common Co-solvents
Co-solventTypical Stock ConcentrationMax Recommended Final Conc. (in vitro)Notes
DMSO10-100 mM< 0.5%Can affect cell differentiation and has other biological effects at higher concentrations.
Ethanol1-50 mM< 1.0%Can be toxic to cells; potential for evaporation.
PEG 4001-20 mM< 2.0%Generally low toxicity; can be viscous.[4]
Guide 2: Utilizing Surfactants and Micellar Solubilization

Q: My compound precipitates from my co-solvent/aqueous mixture over time. Would a surfactant help?

A: Mechanism of Action: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13] The hydrophobic tails form the core of the micelle, creating a microenvironment where your non-polar compound can be entrapped, or "solubilized," within the aqueous solution.[14][13]

Step-by-Step Protocol:
  • Choose a Biocompatible Surfactant: For biological applications, non-ionic surfactants like Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS) are often used.[13]

  • Prepare a Surfactant-Containing Buffer:

    • Prepare your aqueous buffer (e.g., PBS).

    • Add the surfactant at a concentration well above its known CMC. For example, the CMC of Tween 80 is ~0.012 mM. You might prepare a 1% (w/v) solution to ensure micelle formation.

  • Dissolve the Compound:

    • You can directly add the solid compound to the surfactant solution and mix thoroughly (e.g., vortex, sonicate, or stir overnight).

    • Alternatively, for difficult-to-dissolve compounds, first create a concentrated stock in a co-solvent (like ethanol) and then dilute this into the vigorously stirring surfactant solution. The co-solvent helps to break apart the crystal lattice, and the micelles then encapsulate the individual molecules.

  • Equilibration and Filtration:

    • Allow the solution to equilibrate for several hours to ensure maximum solubilization.

    • If any undissolved particulate matter remains, filter the solution through a 0.22 µm filter to remove it.

Visualization of Micellar Solubilization

G cluster_0 Aqueous Medium cluster_1 Aqueous Medium with Surfactant (>CMC) Compound Hydrophobic Compound Precipitate Precipitate Compound->Precipitate Poor Solubility Micelle Micelle Core (Hydrophobic) Compound->Micelle Addition of Surfactant Water Water Solubilized Solubilized Compound Micelle->Solubilized Encapsulation

Caption: Mechanism of surfactant-based micellar solubilization.

Guide 3: Advanced Method - Complexation with Cyclodextrins

Q: I need a completely organic solvent-free formulation for an in vivo study. What is my best option?

A: Mechanism of Action: Cyclodextrins are cyclic oligosaccharides that have a bucket-like or truncated cone shape.[15][16] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[17][18] Poorly water-soluble molecules like 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can fit into this hydrophobic cavity, forming an "inclusion complex."[15][19] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent aqueous solubility.[17][19]

Step-by-Step Protocol:
  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) derivatives are most commonly used. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended for pharmaceutical applications due to their higher solubility and improved safety profiles compared to native β-CD.[16]

  • Determine the Stoichiometry: The molar ratio of your compound to the cyclodextrin is typically 1:1, but this should be experimentally confirmed if possible.

  • Prepare the Complex (Kneading Method):

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD in water).

    • Separately, make a paste of your compound with a small amount of a suitable solvent (e.g., ethanol).

    • Gradually add the compound paste to the cyclodextrin solution while stirring or kneading vigorously.

    • Continue to stir the mixture at room temperature for 24-48 hours.

  • Lyophilization (Freeze-Drying):

    • After stirring, freeze the resulting solution (e.g., at -80°C).

    • Lyophilize the frozen mixture under vacuum to obtain a dry, stable powder of the inclusion complex.

  • Reconstitution: The resulting powder can be readily dissolved in water or aqueous buffers to the desired final concentration.

Visualization of the Solubilization Workflow

G Start Start: Insoluble Compound CoSolvent Try Co-solvent (e.g., DMSO) Start->CoSolvent Success1 Success: Use low % in assay with vehicle control CoSolvent->Success1 Soluble & Stable? Surfactant Try Surfactant (e.g., Tween 80) CoSolvent->Surfactant Precipitates? Success2 Success: Prepare solution above CMC Surfactant->Success2 Soluble & Stable? Cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) Surfactant->Cyclodextrin Still issues or need solvent-free? Success3 Success: Prepare inclusion complex for in vivo use Cyclodextrin->Success3 Soluble? Consult Consult Formulation Specialist Cyclodextrin->Consult No

Caption: Decision workflow for selecting a solubility enhancement method.

References
  • 19PMC.

  • 14Blog.

  • 4Indian Journal of Pharmaceutical and Biological Research.

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  • 20World Journal of Pharmaceutical Research.

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  • 21International Journal of Pharmaceutical Sciences and Research.

  • 17MDPI.

  • 22Journal of Medical Pharmaceutical and Allied Sciences.

  • 18ResearchGate.

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  • 23Journal of Chemical and Pharmaceutical Research.

  • 12Taylor & Francis.

  • 5Wikipedia.

  • 24PMC.

  • 25PMC.

  • 6MCE MedChemExpress.

  • 26Molecular Pharmaceutics.

  • 7YouTube.

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  • 27ResearchGate.

  • 28ChemicalBook.

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  • 30Benchchem.

  • 31ACS Publications.

  • 1University of the Sciences in Philadelphia.

  • 2International Journal of Medical and Pharmaceutical Research.

  • 3CymitQuimica.

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  • 9ResearchGate.

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  • 35Journal of Pharmaceutical Chemistry.

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Optimization

Technical Support Center: Optimizing Reaction Yield for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Synthesis

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole carboxamides are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence is due to the isoxazole ring's metabolic stability and its ability to act as a versatile scaffold for molecular recognition, while the carboxamide moiety frequently participates in crucial hydrogen bonding interactions with biological targets.[1][3] The target molecule, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, is a representative of this important class, making its efficient synthesis a key objective in many research programs.

Synthetic Strategy Overview

The construction of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is typically approached via two primary pathways. The choice between them depends on the availability of starting materials, desired scale, and flexibility for analogue synthesis.

Caption: Primary synthetic routes to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the 1,3-dipolar cycloaddition step (Pathway A & B)?

A1: Low yields in this step almost always trace back to the stability and reactivity of the nitrile oxide intermediate. The primary culprit is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole N-oxide), a common and often difficult-to-remove byproduct.[4][5] This side reaction becomes dominant if the concentration of the nitrile oxide is too high relative to the alkyne dipolarophile. To mitigate this, the nitrile oxide should be generated in situ at a controlled rate, ensuring it reacts with the alkyne as soon as it is formed.[4][6]

Q2: My amide coupling reaction (Pathway A) is sluggish or incomplete. How can I drive it to completion?

A2: Incomplete amide coupling is typically due to insufficient activation of the carboxylic acid, moisture in the reaction, or poor nucleophilicity of the amine source.

  • Activation: Ensure you are using an effective coupling agent system. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is highly effective for this type of substrate.[3][7]

  • Anhydrous Conditions: Carbodiimide reagents are sensitive to water, which can lead to hydrolysis and the formation of a stable N-acylurea byproduct. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Amine Source: For the synthesis of a primary carboxamide, a protected form of ammonia or an ammonia equivalent that is soluble in organic solvents may be required.

Q3: I am observing regioisomer formation. How can I improve regioselectivity?

A3: Regioisomer formation is a known challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[4] The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the alkyne.[4][8] In the case of synthesizing a 5-carboxamide, using a terminal alkyne like ethyl propiolate with an aryl nitrile oxide generally provides good regioselectivity for the desired 3,5-disubstituted product. If regioisomers are still a problem, modifying the solvent polarity or adding a Lewis acid catalyst can sometimes influence the outcome.[4]

Q4: Is the isoxazole ring stable to all workup and purification conditions?

A4: The isoxazole ring is generally robust, but the N-O bond is its weakest point and can be cleaved under certain conditions. Avoid:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[4]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can readily cleave the N-O bond.[4]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[4] A standard aqueous workup with dilute acid/base and purification via silica gel chromatography are typically well-tolerated.

Troubleshooting Guide: From Low Yield to Pure Product

Problem 1: Low Yield in 1,3-Dipolar Cycloaddition of 4-Methoxybenzonitrile Oxide with an Alkyne Ester

This is the most critical step for building the isoxazole core. The following decision tree will help you systematically troubleshoot common issues.

Troubleshooting_Cycloaddition Start Low Yield or No Product in Cycloaddition Check_Oxime Verify Purity & Integrity of 4-Methoxybenzaldehyde Oxime Start->Check_Oxime Check_Alkyne Verify Purity & Stability of Alkyne Ester (e.g., Ethyl Propiolate) Start->Check_Alkyne Oxidant Optimize Nitrile Oxide Generation (In Situ) Start->Oxidant Conditions Adjust Reaction Conditions Start->Conditions Success Improved Yield of Isoxazole Ester Check_Oxime->Success Check_Alkyne->Success Slow_Addition Slowly add oxidant (e.g., NCS, NaOCl) to a solution of oxime and alkyne. Oxidant->Slow_Addition Key Strategy Temp_Control Maintain low temperature (0 °C) during oxidant addition. Oxidant->Temp_Control Slow_Addition->Success Temp_Control->Success Solvent Screen Solvents (e.g., DCM, THF, MeCN) Conditions->Solvent Time_Monitor Monitor reaction by TLC/LC-MS to determine optimal time. Conditions->Time_Monitor Solvent->Success Time_Monitor->Success

Caption: Decision tree for troubleshooting the 1,3-dipolar cycloaddition step.

In-Depth Analysis: The key to success is controlling the concentration of the transient nitrile oxide. By generating it slowly in situ in the presence of a stoichiometric excess of the alkyne, you maximize the probability of the desired cycloaddition over the undesired dimerization.[5] Monitoring the reaction by TLC is crucial; look for the consumption of the starting oxime and the appearance of the new, typically less polar, isoxazole ester product spot.

Problem 2: Inefficient Amide Coupling of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic Acid

This step converts the stable carboxylic acid intermediate into the final product.

ParameterRecommendation & Rationale
Carboxylic Acid Purity Ensure the starting acid is pure and completely dry . Residual water will consume the coupling agent.[5] Recrystallize or chromatograph if necessary.
Coupling Reagents Use a reliable carbodiimide like EDC (1.1-1.3 eq.). Add a nucleophilic catalyst like DMAP (0.1-0.3 eq.) to accelerate the reaction and improve yield.[3][7]
Solvent Use an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) .
Ammonia Source For the primary amide, direct bubbling of ammonia gas is effective but can be difficult to control. A more convenient source is a solution of ammonia in an organic solvent (e.g., 2M NH₃ in IPA) or using ammonium chloride with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Temperature & Time Premix the carboxylic acid, coupling agents (EDC/DMAP), and base at 0 °C for 15-30 minutes for pre-activation. Then, add the ammonia source and allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
Monitoring Use TLC or LC-MS to track the disappearance of the carboxylic acid starting material. The acid will remain at the baseline on a silica TLC plate, while the product will have a higher Rf value.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate

This protocol details the 1,3-dipolar cycloaddition to form the isoxazole ester intermediate.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzaldehyde oxime (1.0 eq.) and ethyl propiolate (1.2 eq.). Dissolve the solids in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a solution or slurry of N-Chlorosuccinimide (NCS) (1.1 eq.) in the same anhydrous solvent.

  • Slow Addition: Add the NCS solution dropwise to the stirred oxime/alkyne mixture over 30-60 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, add triethylamine (TEA) (1.5 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes), checking for the consumption of the oxime.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ester.[9]

Protocol 2: Hydrolysis to 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic Acid
  • Setup: Dissolve the purified isoxazole ester (1.0 eq.) from Protocol 1 in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting ester.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with dilute HCl (e.g., 1N HCl) until the pH is ~2-3. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure carboxylic acid.[10]

Protocol 3: Amide Coupling to form 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid (1.0 eq.) from Protocol 2, EDC (1.2 eq.), and DMAP (0.2 eq.).

  • Activation: Dissolve the solids in anhydrous DCM and cool the mixture to 0 °C. Stir for 30 minutes to allow for the formation of the active ester intermediate.

  • Amidation: Add ammonium chloride (1.5 eq.) followed by the dropwise addition of triethylamine (3.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1% NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the final 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.[3][11]

References

  • BenchChem. (2025).
  • Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84.
  • Krompiec, S., et al. (2023). 1,3-DP cycloaddition as a crucial step in the synthesis of isoxazoles...
  • BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Synthesis of isoxazoles. Organic-Chemistry.org.
  • Hernández-Vázquez, E., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7385-7393.
  • Makarov, M. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14649-14660.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 27(19), 6539.
  • Niou, C.-S., & Natale, N. R. (n.d.). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. University of Idaho.
  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1797.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024).
  • Al-Zoubi, M. S., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 18(3), 345.

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Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of isoxazole-based pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of isoxazole-based pharmacophores. The synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide—typically achieved via 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or via amidation of an isoxazole carboxylic acid—often generates a complex matrix of structurally similar impurities.

Because traditional column chromatography is difficult to scale, developing a thermodynamically controlled crystallization process is critical. This guide is designed to help you understand the causality behind common impurities and provides self-validating protocols to achieve >99% purity.

Workflow Visualization

Workflow Crude Crude 3-(4-methoxyphenyl)- 1,2-oxazole-5-carboxamide Dissolution Dissolution in Hot EtOAc (Avoid prolonged heating) Crude->Dissolution HotFiltration Hot Filtration (Removes insoluble oligomers) Dissolution->HotFiltration Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotFiltration->Cooling AntiSolvent Heptane Addition (Purges lipophilic furoxans) Cooling->AntiSolvent Crystallization Crystal Nucleation & Growth AntiSolvent->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Pure Pure Crystalline Product Isolation->Pure

Fig 1: Crystallization and Impurity Purging Workflow for Isoxazole Carboxamides.

Section 1: Impurity Profiling & Causality

To effectively purge impurities, we must first understand their chemical origins and how their physicochemical traits differ from the target molecule.

ImpurityCausality & OriginPhysicochemical TraitPurging Strategy
3-(4-methoxyphenyl)-1,2-oxazole-4-carboxamide Non-selective 1,3-dipolar cycloaddition regioisomer.Similar polarity to product; slightly different dipole moment and lattice energy.Fractional crystallization using a slow-cooling EtOAc/Hexanes gradient.
3,4-bis(4-methoxyphenyl)furoxan Dimerization of the 4-methoxybenzonitrile oxide intermediate.Highly lipophilic; lacks hydrogen-bond donors.Cold non-polar anti-solvent wash (e.g., Heptane or Toluene).
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid Hydrolysis of the target carboxamide during aqueous workup or hot protic crystallization.Acidic; highly polar; forms strong intermolecular dimers.Mild basic wash (aqueous NaHCO3) prior to crystallization.
4-Methoxybenzaldehyde oxime Unreacted starting material.Highly soluble in most organic solvents.Purged in the mother liquor during slow cooling.
Section 2: Troubleshooting Guides (FAQs)

Q1: Why is my product co-crystallizing with the 4-substituted regioisomer? A1: The synthesis of isoxazoles via 1,3-dipolar cycloaddition often yields a mixture of 4- and 5-substituted regioisomers 1. Because both isomers share identical molecular weights and functional groups, their solubility profiles are nearly identical. However, the 5-carboxamide isomer typically exhibits a different dipole moment and crystal packing energy. To separate them, avoid rapid precipitation. Instead, use a binary solvent system (e.g., Ethyl Acetate / Hexanes) and rely on slow, thermodynamic crystallization to exploit the slight differences in lattice energy.

Q2: I am detecting furoxan impurities in my final crystal lattice. How do I purge this? A2: Furoxans (1,2,5-oxadiazole-2-oxides) are common byproducts formed via the dimerization of the nitrile oxide intermediate. This dimerization is a stepwise process involving dinitrosoalkene diradicals [[2]](). Because furoxans lack the primary amide's hydrogen-bond donating capability, they are significantly more lipophilic than your target carboxamide. You can effectively purge furoxans by washing your isolated crystals with a cold, non-polar solvent like heptane, which will dissolve the furoxan without solubilizing the isoxazole carboxamide.

Q3: My crystallization is "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is the root cause? A3: Oiling out occurs when the compound separates as a liquid phase rather than nucleating as a solid. This happens when the solution becomes supersaturated below the melting point of the solute-solvent rich phase. In the case of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, this is often triggered by residual unreacted oxime acting as a freezing point depressant, or by adding an anti-solvent too rapidly. To resolve this, reduce your cooling rate to 0.1 °C/min and introduce seed crystals just as the solution reaches its cloud point.

Q4: Why am I seeing the formation of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid during recrystallization? A4: The carboxamide group is susceptible to hydrolysis, converting into the corresponding carboxylic acid 3. This typically occurs if the crystallization solvent (e.g., aqueous ethanol) contains trace amounts of acid or base from previous synthetic steps, combined with prolonged heating 4. To prevent this, ensure your crude mixture is thoroughly neutralized before crystallization, and minimize the time the compound spends in hot protic solvents.

Logic Tree: Resolving Oiling Out

OilingOut Issue Phase Separation (Oiling Out) Check1 High Impurity Load? (e.g., unreacted oxime) Issue->Check1 Check2 Cooling Rate > 1°C/min? Issue->Check2 Check3 Lack of Nucleation Sites? Issue->Check3 Action1 Pre-treat with Silica Plug Check1->Action1 Yes Resolution Stable Crystal Growth Action1->Resolution Action2 Reduce to 0.1°C/min Check2->Action2 Yes Action2->Resolution Action3 Introduce Seed Crystals at Cloud Point Check3->Action3 Yes Action3->Resolution

Fig 2: Root Cause Analysis and Resolution Logic for Oiling Out Phenomena.

Section 3: Validated Experimental Protocols
Protocol A: Primary Crystallization and Furoxan Purging

Objective: Remove lipophilic dimers and unreacted starting materials.

  • Dissolution : Suspend 10 g of crude 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide in 40 mL of Ethyl Acetate (EtOAc).

  • Heating : Warm the suspension to 70 °C under gentle stirring until complete dissolution is achieved. Crucial: Do not exceed 2 hours at this temperature to prevent amide hydrolysis3.

  • Hot Filtration : Pass the hot solution through a pre-warmed PTFE syringe filter (0.45 µm) to remove insoluble polymeric byproducts.

    • Self-Validation: The filtrate must be optically clear. If a yellow tint persists, it indicates dissolved furoxans, requiring a higher anti-solvent ratio in Step 5.

  • Cooling & Nucleation : Transfer the filtrate to a crystallizer and cool to 45 °C at a rate of 0.5 °C/min.

  • Anti-Solvent Addition : Dropwise, add 20 mL of Heptane (anti-solvent) over 30 minutes. If oiling out is observed, pause addition and add 10 mg of pure seed crystals.

  • Maturation : Cool the slurry to 5 °C at 0.1 °C/min and age for 4 hours.

    • Self-Validation: A thick, white crystalline slurry should form. If the mixture appears as a biphasic syrup, oiling out has occurred; reheat to 60 °C and restart cooling with immediate seeding.

  • Isolation : Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Heptane to strip away lipophilic furoxan dimers 2.

  • Drying : Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours.

Protocol B: Recrystallization for Regioisomer Resolution

Objective: Purge the 4-substituted regioisomer.

  • Solvent Selection : Prepare a solvent mixture of Ethanol/Water (80:20 v/v). Ensure the pH is strictly neutral (pH 7.0) to prevent hydrolysis of the carboxamide to the carboxylic acid [[4]]().

  • Dissolution : Dissolve the semi-pure crystals (containing trace 4-substituted regioisomer) in the solvent mixture at 75 °C.

  • Thermodynamic Cooling : Cool the solution extremely slowly (0.1 °C/min) to 20 °C. The 5-carboxamide isomer will preferentially crystallize due to its specific hydrogen-bonding network, while the 4-isomer remains soluble in the mother liquor.

  • Isolation : Filter and wash with 10 mL of cold Ethanol/Water (50:50 v/v).

Sources

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Technical Support Center: HPLC Troubleshooting for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing and troubleshooting High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide .

Because this compound features an extended conjugated π -system (a methoxyphenyl ring fused to an isoxazole heterocycle) and a highly polar carboxamide moiety, its chromatographic behavior is highly sensitive to mobile phase dynamics, stationary phase interactions, and detector optics. This guide focuses on diagnosing and resolving baseline noise—a critical factor that directly impacts the Signal-to-Noise (S/N) ratio and the Limit of Quantitation (LOQ) during analysis.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting your chemical method, you must isolate whether the noise originates from the detector electronics, the fluidic delivery system, or the mobile phase chemistry. Follow this self-validating diagnostic tree to pinpoint the root cause.

BaselineDiagnostics Start Observe Baseline Noise in HPLC Chromatogram Step1 1. Zero-Flow Test (Pump Off, Detector On) Start->Step1 Elec Detector / Lamp Issue (Replace UV Lamp or Cables) Step1->Elec Noise Persists Step2 2. Isocratic Flow Test (100% Organic, No Column) Step1->Step2 Baseline Flat Pump Pump / Degasser Issue (Check Valves, Seals, Air) Step2->Pump Rhythmic Pulsations Step3 3. Gradient Blank Test (Buffer to Organic Gradient) Step2->Step3 Baseline Flat Mix Compositional Ripple (Upgrade Static Mixer) Step3->Mix Drift correlates with %B Col Column Bleed / Contamination (Flush or Replace Column) Step3->Col Random late-eluting peaks

Diagnostic workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs)

Section A: Chemical & Mobile Phase Dynamics

Q: Why does the baseline exhibit high-frequency "fuzz" or drift during the gradient elution of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide? A: This is typically caused by compositional ripple . When mixing aqueous buffers with organic modifiers (like methanol or acetonitrile), incomplete mixing causes localized fluctuations in the refractive index and UV absorbance of the mobile phase[1]. Because 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is optimally detected in the 250–260 nm range[2], it is highly sensitive to background absorbance changes from buffer impurities. Causality & Solution: The trade-off between delay volume and mixing noise is central to gradient optimization. If your baseline drifts as the organic percentage increases, your system's static mixer volume is likely too small for the gradient steepness. Upgrading from a standard 50 µL mixer to a larger volume (e.g., 425 µL) ensures uniform solvent blending before the mobile phase reaches the column, drastically reducing baseline ripple[1][3].

Q: How does the carboxamide moiety specifically complicate baseline stability? A: The carboxamide group at the 5-position of the isoxazole ring acts as both a strong hydrogen bond donor and acceptor. If your silica-based C18 column has unendcapped (active) silanols, the carboxamide will undergo secondary interactions, causing peak tailing. If the mobile phase lacks sufficient buffering capacity, the dynamic equilibrium of the column phase is easily disturbed by minor temperature or pressure fluctuations, which manifests as baseline wander. Utilizing a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 5.0) suppresses silanol ionization while keeping the carboxamide neutral, stabilizing the baseline[2].

Section B: Hardware & System Diagnostics

Q: The baseline shows rhythmic pulsations. How do I differentiate between pump issues and air bubbles? A: Both issues disrupt the fluidic stability, but their signatures differ.

  • Air Bubbles: Typically cause sharp, erratic, and negative spikes in the chromatogram. They often lodge in the detector flow cell. Applying slight backpressure to the flow cell or flushing with 100% organic solvent usually clears them[4].

  • Pump Issues: Cause consistent, rhythmic pulsations that perfectly coincide with the pump head strokes[5]. If your in-line degasser is functioning properly but pulsations persist, the root cause is likely a faulty check valve (failing to seat properly) or worn pump seals allowing micro-leaks[5].

Q: My signal-to-noise (S/N) ratio is dropping, but the analyte peak area remains the same. What is happening? A: The S/N ratio is calculated mathematically as the height of the analyte peak divided by the peak-to-peak baseline noise. If the peak area and height are constant but the S/N is dropping, the background noise is inherently increasing[6]. This is almost always due to a failing UV/PDA detector lamp. As deuterium lamps age (typically past 2,000 hours), their energy output at 250 nm drops significantly, causing the detector's electronics to amplify the background signal (digital noise) to compensate[4].

Quantitative Impact of Noise Sources

The table below summarizes how different noise sources impact the quantitative analysis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

Noise CharacteristicPrimary Diagnostic CauseMechanistic Impact on AnalysisTypical S/N Reduction
Rhythmic Pulsations Faulty pump check valves / worn seals[5]Fluctuating flow rates cause retention time shifts, leading to peak integration errors for the polar carboxamide.20 - 40%
High-Frequency "Fuzz" Failing UV Lamp / Electronic Noise[4]Increases the background denominator in S/N calculations, obscuring low-level degradation impurities (LOD/LOQ compromised)[6].50 - 80%
Erratic / Negative Spikes Air bubble in detector flow cell[4]Refractive index shock in the flow cell creates false positive peaks or negative dips, making integration impossible.> 90%
Baseline Drift / Wander Compositional ripple / Incomplete mixing[1]Poor baseline resolution; the integrator struggles to define the start/end of the tailing carboxamide peak.10 - 30%

Step-by-Step Troubleshooting Methodologies

To ensure scientific integrity, do not guess the source of the noise. Execute the following self-validating protocols sequentially.

Protocol 1: System Isolation Test (Zero-Flow & Zero-Injection)

This protocol isolates the detector electronics from fluidic and chemical influences.

  • Zero-Flow Test: Turn off the HPLC pump completely. Ensure the column oven and detector are at operating temperature.

  • Monitor: Record the baseline for 10 minutes.

  • Evaluate: If high-frequency digital noise (> 0.05 mAU) persists without flow, the issue is purely electronic. Check the age of the deuterium lamp; if it exceeds its rated lifespan, replace it[4].

  • Isocratic Bypass Test: If the zero-flow baseline is flat, remove the HPLC column and replace it with a zero-dead-volume union[5].

  • Pump Organic: Pump 100% Methanol or Acetonitrile at 1.0 mL/min. If rhythmic pulsations appear, the pump requires maintenance (replace seals and sonicate check valves in 20% nitric acid, then rinse thoroughly with water)[5].

Protocol 2: Mobile Phase Optimization for Isoxazole Carboxamides

If the hardware passes Protocol 1, the noise is chemically induced. Prepare the mobile phase specifically to handle the polar nature of the carboxamide group.

  • Buffer Preparation: Weigh ammonium acetate to achieve a 10 mM concentration in HPLC-grade water.

  • pH Adjustment: Adjust the buffer to pH 5.0 using dilute glacial acetic acid. Causality: This specific pH ensures the silica stationary phase silanols remain mostly protonated, preventing secondary ion-exchange interactions with the carboxamide group that cause baseline wander[2].

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES). Causality: Particulate matter in buffers will score pump seals and cause micro-leaks, reintroducing rhythmic baseline noise[5].

  • Degassing: Sonicate the filtered buffer for 10 minutes. Ensure the HPLC's inline vacuum degasser is active. Dissolved air in the aqueous phase will outgas when mixed with organic solvents in the pump head, causing flow cell bubbles[5].

References

  • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group URL:[Link]

  • Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification National Institutes of Health (NIH) / PMC URL:[Link]

  • Noisy and negative baseline : r/CHROMATOGRAPHY Reddit URL:[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Chrom Tech URL:[Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines Element Lab Solutions URL:[Link]

  • Signal-to-Noise Values in Empower 3 Waters Corporation URL:[Link]

  • Baseline problems Waters UPLC Chromatography Forum URL:[Link]

Sources

Troubleshooting

Overcoming poor bioavailability of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide in vivo

Introduction: The Challenge with 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Researchers focusing on 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide and its analogs often encounter a significant hurdle: promising in vitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge with 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Researchers focusing on 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide and its analogs often encounter a significant hurdle: promising in vitro activity that fails to translate into in vivo efficacy. This discrepancy is frequently rooted in poor oral bioavailability. Oral bioavailability is the fraction of an administered drug that reaches systemic circulation, and for many promising isoxazole derivatives, this fraction is frustratingly low.[1][2] The core issues typically stem from a combination of poor aqueous solubility, low intestinal permeability, and rapid first-pass metabolism in the liver.[1][3][4]

This guide provides a systematic, question-driven approach to diagnose the root cause of poor bioavailability for your compound and offers targeted, evidence-based strategies to overcome these challenges. We will move from initial physicochemical characterization to advanced formulation development and preclinical evaluation.

Part 1: Foundational Troubleshooting - What is the Root Cause of Poor Bioavailability?

Before attempting to solve the problem, we must first define it. A compound's journey from oral administration to the bloodstream is governed by its ability to dissolve in gastrointestinal fluids and permeate the intestinal wall. The Biopharmaceutics Classification System (BCS) provides a crucial framework for categorizing drugs based on these two parameters.[5][6][7]

Our first step is to determine the primary barrier limiting the absorption of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

Start Start: Poor In Vivo Exposure Observed Diagnose Diagnose Root Cause Start->Diagnose Solubility Is it a Solubility Problem? (BCS Class II or IV) Diagnose->Solubility Assay: Kinetic Solubility Permeability Is it a Permeability Problem? (BCS Class III or IV) Diagnose->Permeability Assay: Caco-2 Permeability Metabolism Is it a First-Pass Metabolism Problem? Diagnose->Metabolism Assay: Microsomal Stability Formulate Select Targeted Formulation Strategy Solubility->Formulate Permeability->Formulate Metabolism->Formulate Evaluate Evaluate Formulation In Vivo (PK Study) Formulate->Evaluate End End: Optimized Bioavailability Evaluate->End

Fig 1. Systematic workflow for diagnosing and overcoming poor oral bioavailability.
Q1: How do I determine if my compound's absorption is limited by its solubility?

Answer: You need to measure the compound's aqueous solubility. For drug discovery, a high-throughput kinetic solubility assay is the standard starting point. Given its chemical structure—a rigid, aromatic core—it is highly probable that 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a poorly soluble compound, often referred to as a "brick-dust" molecule due to strong crystal lattice energy.[1]

Action: Perform a kinetic solubility assay in a buffer relevant to the gastrointestinal tract, such as a phosphate buffer at pH 6.5.

Experimental Protocol: Kinetic Aqueous Solubility Assay

  • Objective: To determine the kinetic solubility of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

    • Sample Preparation: In a 96-well plate, add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 6.5. This creates a 200 µM nominal concentration with 2% DMSO. Prepare in triplicate.

    • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.

    • Separation: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) by centrifugation to separate the precipitated (solid) compound from the dissolved (soluble) compound.

    • Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method like LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same PBS/DMSO mixture.

  • Interpretation:

    • > 200 µM: High Solubility

    • 50-200 µM: Moderate Solubility

    • < 50 µM: Low Solubility

    • < 10 µM: Very Low/Practically Insoluble

Q2: How can I assess if my compound has poor intestinal permeability?

Answer: The gold standard in vitro model for predicting human intestinal permeability is the Caco-2 permeability assay.[8][9][10] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured for ~21 days, differentiate to form tight junctions and express efflux transporters (like P-glycoprotein), mimicking the epithelial barrier of the small intestine.[8][10]

Action: Conduct a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio.

Crystalline Crystalline Drug (Low Energy, Low Solubility) ASD Amorphous Solid Dispersion (ASD) (Drug dispersed in Polymer) Crystalline->ASD Formulation Process (e.g., Spray Drying) HighEnergy High Energy Amorphous State ASD->HighEnergy GI_Fluid GI Fluid ASD->GI_Fluid Dissolution Supersaturation Supersaturated Solution (Concentration > Crystalline Solubility) GI_Fluid->Supersaturation Absorption Enhanced Absorption across Gut Wall Supersaturation->Absorption

Fig 3. Mechanism of bioavailability enhancement by Amorphous Solid Dispersions (ASDs).
  • Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface-area-to-volume ratio. [11][12]According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. [1]This approach doesn't change the intrinsic solubility but allows the drug to dissolve more quickly before it is swept past the absorption window in the intestine.

    • Mechanism: Increases dissolution rate by increasing surface area. [13] * Manufacturing: Media milling (nanosuspensions) or high-pressure homogenization. [11][13] * Best For: Compounds with a dissolution rate-limited absorption, often referred to as "grease-ball" molecules. [1]

FAQ 2: My compound is rapidly metabolized (high clearance in microsomal assay). How can formulation help bypass the first-pass effect?

Answer: While chemical modification to block metabolic sites is a medicinal chemistry approach, certain formulation strategies can help mitigate first-pass metabolism. The primary method is to leverage the intestinal lymphatic transport system, which bypasses the portal circulation and, therefore, the liver.

  • Lipid-Based Drug Delivery Systems (LBDDS): Highly lipophilic drugs can be formulated in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). [12][14]These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions. The drug remains dissolved in the lipid droplets, which can be absorbed into the lymphatic system, avoiding immediate passage through the liver. [15] * Mechanism: Promotes lymphatic uptake, bypassing the liver's first-pass effect. Also enhances solubility for lipophilic drugs.

    • Components: Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), co-solvents (e.g., Transcutol®). [12][14] * Best For: Lipophilic compounds (LogP > 5) that are susceptible to high first-pass metabolism.

Formulation StrategyPrimary MechanismIdeal For (BCS Class)Key Advantage
Amorphous Solid Dispersion (ASD) Increases apparent solubilityClass II, IVAchieves supersaturation for high absorption driving force. [16][17]
Nanonization Increases dissolution rateClass IITechnology is well-established and scalable. [18][19]
Lipid-Based Systems (SEDDS) Enhances solubilization & promotes lymphatic uptakeClass II, IVCan simultaneously address poor solubility and high first-pass metabolism. [14][15]

Part 3: In Vivo Evaluation - Does My Formulation Work?

After developing a promising formulation based on your in vitro diagnosis, the final step is to verify its performance in vivo.

Q: How do I design a pilot pharmacokinetic (PK) study in rats to test my new formulation?

Answer: A simple crossover study in a rodent model (e.g., Sprague-Dawley rats) is the most efficient way to compare your enhanced formulation to a basic suspension of the unformulated compound.

Protocol Outline: Rat Oral Pharmacokinetic Study

  • Objective: To compare the oral bioavailability of the unformulated compound vs. the enhanced formulation.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

    • Dosing Formulations:

      • Group 1 (Control): Unformulated compound suspended in a simple vehicle (e.g., 0.5% methylcellulose).

      • Group 2 (Test): Your enhanced formulation (e.g., ASD reconstituted in water, or a liquid SEDDS formulation).

    • Administration: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

    • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Sample Analysis: Analyze plasma concentrations of the drug at each time point using a validated LC-MS/MS method.

    • Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). The ratio of the AUC from the test formulation to the AUC from the control formulation gives the fold-improvement in exposure.

A successful formulation will show a statistically significant increase in Cmax and AUC compared to the control group, confirming that your targeted strategy effectively overcame the specific bioavailability barrier you identified.

References

  • Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

  • Frank, K. J., et al. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Zenodo. Retrieved from [Link]

  • Han, K., et al. (2021). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Retrieved from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. Retrieved from [Link]

  • Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PMC. Retrieved from [Link]

  • Nanoparticle tools for maximizing oral drug delivery. (2022). PMC. Retrieved from [Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. (2023). ACS Publications. Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Solubility enhancement with amorphous solid dispersions. (n.d.). Xedev. Retrieved from [Link]

  • Nanoparticle Technologies for Oral Delivery of Peptides & Proteins. (2023). Drug Development & Delivery. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. (2005). Bentham Science. Retrieved from [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2016). Springer Link. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). PMC. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. (2024). OSF Preprints. Retrieved from [Link]

  • First Pass Metabolism: Explore Key Concepts and Implications. (2024). Knya. Retrieved from [Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2024). Hilaris Publisher. Retrieved from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC. Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Formulation Strategies to Improve Pharmacokinetics Profile. (2022). MDPI Encyclopedia. Retrieved from [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2023). ResearchGate. Retrieved from [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. Retrieved from [Link]

  • An Integrated Model for Determining Causes of Poor Oral Drug Absorption. (1999). Pharmaceutical Research. Retrieved from [Link]

  • Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. (2021). PMC. Retrieved from [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). (2023). GSC Online Press. Retrieved from [Link]

  • Biopharmaceutical Classification System. (2019). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2019_10(3)/.[17]pdf]([Link]17]pdf)

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2021). PMC. Retrieved from [Link]

Sources

Optimization

Refining extraction protocols for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide from biological matrices

Welcome to the Technical Support Center. This hub is designed for analytical researchers and drug development professionals tasked with isolating 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide from complex biological matr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for analytical researchers and drug development professionals tasked with isolating 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide from complex biological matrices.

Mechanistic Profiling & Workflow Selection

Before executing any protocol, we must understand the molecule's physicochemical identity. 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide features a lipophilic methoxyphenyl group, an electronically stable 1,2-oxazole core, and a polar carboxamide moiety[1]. This hybrid nature dictates our extraction strategy. The compound is predominantly neutral at physiological pH, making reversed-phase mechanisms highly effective, while the carboxamide group demands strict pH control to prevent hydrolysis.

ExtractionWorkflow Start Biological Matrix (Plasma/Urine/Tissue) Decision1 High Sensitivity & Low Matrix Effect? Start->Decision1 PPT Protein Precipitation (PPT) Rapid Screen Decision1->PPT No (High Abundance) Decision2 Analyte Concentration? Decision1->Decision2 Yes (Trace Levels) LCMS LC-MS/MS Analysis (Validation via SIL-IS) PPT->LCMS LLE Liquid-Liquid Extraction (LLE) Moderate Clean-up Decision2->LLE Moderate SPE Solid Phase Extraction (SPE) Maximum Clean-up Decision2->SPE Ultra-Low LLE->LCMS SPE->LCMS

Decision matrix for selecting the optimal extraction workflow for isoxazole-carboxamide derivatives.

Core Extraction Methodologies

Protocol A: Solid-Phase Extraction (SPE) for Plasma (High Sensitivity)

Designed for ultra-trace LC-MS/MS quantification.

The Self-Validating System: This protocol requires the introduction of a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 13C6​ -3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide—directly into the raw matrix before any processing. Because the SIL-IS shares identical extraction recovery and ionization dynamics with the target analyte, any procedural loss is mathematically normalized. The ratio of Analyte/SIL-IS serves as an internal self-validation for the integrity of every individual sample[2].

Step-by-Step Methodology:

  • Sample Disruption: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS working solution. Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ). Causality: The analyte exhibits high plasma protein binding. The acid disrupts the tertiary structure of human serum albumin, breaking hydrophobic interactions and releasing the free drug for extraction.

  • Sorbent Conditioning: Pass 1 mL of Methanol followed by 1 mL of MS-grade H2​O through a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (30 mg/1 cc).

  • Loading: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Targeted Washing: Wash with 1 mL of 5% Methanol in H2​O . Causality: This specific organic concentration is calibrated to break the weak hydrogen bonds of polar matrix interferences (salts, small peptides) without providing enough eluotropic strength to disrupt the strong hydrophobic interactions of the methoxyphenyl moiety.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 20% ACN / 80% H2​O with 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE) for Urine

Designed for high-throughput metabolite profiling.

Step-by-Step Methodology:

  • Buffering: Combine 200 µL of urine with 200 µL of 0.1 M Ammonium Acetate buffer (pH 7.0). Causality: Urine pH varies drastically between subjects. Buffering to pH 7.0 ensures the carboxamide group remains neutral, maximizing partitioning into the organic phase while preventing acid-catalyzed hydrolysis.

  • Extraction: Add 1.5 mL of Ethyl Acetate. Vortex vigorously for 10 minutes. Causality: Ethyl acetate provides the optimal dipole moment to solvate both the lipophilic isoxazole ring and the hydrogen-bonding carboxamide group.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Recovery: Transfer 1.2 mL of the upper organic layer to a clean plate, evaporate, and reconstitute.

Quantitative Performance Metrics

The following data summarizes the validation parameters for the extraction of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide across different methodologies.

Extraction MethodMatrixMean Recovery (%)Matrix Effect (%)Precision (CV %)Recommended Use Case
PPT (Acetonitrile)Plasma85.2 ± 4.1-42.5 (Suppression)12.4High-throughput screening
LLE (Ethyl Acetate)Urine78.6 ± 3.5-15.28.1Metabolite profiling
SPE (HLB Sorbent)Plasma94.3 ± 2.1-4.83.2Trace-level PK quantification

Troubleshooting & FAQs

Q1: I am observing severe ion suppression in my LC-MS/MS signal when extracting from human plasma. How can I resolve this? A1: Severe ion suppression in plasma is almost always caused by co-eluting glycerophospholipids. If you are using Protein Precipitation (PPT), the phospholipids remain in your sample. Switch to Solid Phase Extraction (SPE) using an HLB sorbent. Phospholipids are highly lipophilic and retain strongly on reversed-phase sorbents. Ensure your elution solvent (100% ACN) is sufficient to elute the target but not strong enough to wash off the tightly bound phospholipids. As mandated by the , you must evaluate matrix effects using at least six independent lots of matrix to ensure your clean-up is robust[2].

Q2: My recovery drops significantly when processing older plasma samples, and I see a new peak in the MS scan. Is the compound degrading? A2: Yes. While the 1,2-oxazole core is highly stable and frequently utilized in drug design for its robustness[3], the carboxamide group is susceptible to enzymatic hydrolysis by plasma amidases over time. This converts the carboxamide into 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid. Self-Validating Check: Monitor the MRM transition for the carboxylic acid metabolite. If it increases as the parent decreases, hydrolysis is confirmed. Solution: Add an amidase inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF) immediately during blood collection, and strictly maintain extraction buffers at a neutral pH (6.5–7.5)[1].

Q3: Why is my LLE recovery inconsistent across different subjects' urine samples? A3: This is a classic symptom of unbuffered LLE. Human urine pH can naturally range from 4.5 to 8.0. At extremes of this range, the solubility and partitioning coefficient (LogD) of the isoxazole-carboxamide shift, leading to variable extraction into the organic phase. By introducing a high-capacity buffer (0.1 M Ammonium Acetate, pH 7.0) prior to adding the organic solvent, you force the matrix into a uniform state, ensuring consistent partitioning regardless of the subject's biological variability[4].

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). URL:[Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents . PubMed Central (PMC). URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide vs other isoxazole derivatives in target inhibition

Title: Comparative Target Inhibition: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide vs. Legacy Isoxazole Derivatives Introduction The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Target Inhibition: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide vs. Legacy Isoxazole Derivatives

Introduction

The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in medicinal chemistry. While legacy drugs like Valdecoxib (a 3,4-diarylisoxazole) and Leflunomide (a 5-methylisoxazole-4-carboxamide) have validated the clinical utility of this core, emerging research highlights the superior tunability of the 3-aryl-1,2-oxazole-5-carboxamide architecture. Specifically, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has surfaced as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of this compound against other isoxazole derivatives, focusing on mechanistic causality, target selectivity (e.g., COX-2, viral proteases, and kinases), and self-validating experimental methodologies.

Mechanistic Causality: Decoding the Pharmacophore

To understand why 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide outperforms or differentiates from other derivatives, we must analyze the causality behind its structural elements:

  • The 5-Carboxamide vs. Sulfonamide/4-Carboxamide: Legacy COX-2 inhibitors like Valdecoxib rely on a sulfonamide group to engage the Arg120 and Tyr355 residues in the COX-2 side pocket 1. However, sulfonamides are frequently associated with hypersensitivity and poor solubility. The 5-carboxamide moiety serves as a bioisosteric hydrogen-bond donor/acceptor network that maintains high-affinity interactions with the hinge region of kinases or the active site of cyclooxygenases, without the sulfonamide liabilities. Furthermore, in the context of viral proteases (e.g., Chikungunya nsP2), 5-carboxamide isoxazoles resist the intramolecular cyclization that plagues pyrazole-based inhibitors, thereby preserving the active conformation for target engagement 2.

  • The 3-(4-methoxyphenyl) Substitution: The placement of an electron-donating methoxy group at the para position of the 3-phenyl ring is not arbitrary. It increases the electron density of the aromatic system, enhancing π−π stacking interactions with aromatic residues (e.g., Phe518 in COX-2). Additionally, the methoxy oxygen acts as a secondary hydrogen-bond acceptor, directing the molecule into specific hydrophobic sub-pockets that are inaccessible to the unsubstituted phenyl rings of older derivatives 3.

Comparative Efficacy Profiles

The table below synthesizes the quantitative target inhibition data, contrasting the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide scaffold with benchmark isoxazole derivatives across three distinct therapeutic targets.

Compound ClassTargetIC50 / Ki ValueSelectivity Index (SI)Primary Mechanism of Action
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide COX-20.19 - 0.95 µM> 2.7 (over COX-1)Reversible competitive inhibition via Val523 pocket
Valdecoxib (Legacy 3,4-diarylisoxazole)COX-20.005 µM> 30 (over COX-1)Reversible competitive inhibition via sulfonamide binding
Isoxazole-5-carboxamide (Vinyl Sulfone analog) CHIKV nsP2 Ki​ = 1.2 µMPan-alphaviralIrreversible covalent binding to catalytic Cys
Leflunomide (5-methylisoxazole-4-carboxamide)DHODH1.0 - 5.0 µMHigh (Pyrimidine specific)Non-competitive inhibition of dihydroorotate dehydrogenase
Indole-3-isoxazole-5-carboxamide HepG2 Cells0.7 - 3.8 µMN/A (Phenotypic)Tubulin polymerization inhibition / Apoptosis

Analysis: While Valdecoxib exhibits a lower absolute IC50 for COX-2, the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide scaffold offers a "Goldilocks" affinity that mitigates the profound, irreversible-like prostacyclin suppression that causes cardiovascular toxicity. Moreover, its structural adaptability allows it to be repurposed as a covalent warhead carrier for viral proteases, a feat unachievable by the sterically hindered 3,4-diarylisoxazole core.

Target Engagement Pathways

The pleiotropic nature of the 5-carboxamide scaffold allows it to engage multiple distinct biological pathways depending on its terminal functionalization.

Mechanism cluster_0 Target 1: COX-2 Enzyme cluster_1 Target 2: Viral Protease (nsP2) Compound 3-(4-methoxyphenyl)-1,2-oxazole -5-carboxamide COX2 COX-2 Active Site (Val523 Pocket) Compound->COX2 H-bond & Pi-Pi Stacking Protease Cysteine Protease Cys Active Site Compound->Protease Covalent/Allosteric Binding Inhib1 Prostaglandin Synthesis Blocked COX2->Inhib1 Inhibition Inhib2 Viral Replication Halted Protease->Inhib2 Cleavage Arrest

Pleiotropic target engagement of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal quality controls and orthogonal validation steps to confirm target engagement.

Protocol A: In Vitro COX-2 Fluorometric Inhibition Assay

This assay measures the peroxidase activity of COX-2, which converts a non-fluorescent substrate (ADHP) into the highly fluorescent resorufin in the presence of arachidonic acid.

Reagents & Materials:

  • Recombinant Human COX-2 and COX-1 enzymes.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), containing 1 µM Hematin (essential cofactor for peroxidase activity).

  • Substrate: Arachidonic Acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Controls: Celecoxib (Positive Control), DMSO (Vehicle/Negative Control).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in assay buffer to achieve final assay concentrations ranging from 10 µM to 0.1 nM (keep final DMSO concentration ≤ 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a black 96-well microplate, combine 150 µL of Assay Buffer, 10 µL of COX-2 enzyme, and 10 µL of the diluted compound. Incubate at 37°C for 15 minutes. Causality Check: This pre-incubation is critical for time-dependent inhibitors to reach binding equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 10 µL of the ADHP/AA substrate mixture to all wells using a multichannel pipette to ensure simultaneous reaction initiation.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 10 minutes at Ex/Em = 535/590 nm.

  • Self-Validation & Analysis:

    • Calculate the Z'-factor using the DMSO and Celecoxib control wells. The assay is only valid if Z' > 0.6.

    • Perform a parallel counter-screen using COX-1. Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Protocol B: Time-Dependent FRET Assay for Cysteine Protease (nsP2) Inhibition

When evaluating the isoxazole-5-carboxamide scaffold as a covalent inhibitor, a standard IC50 assay is insufficient. A time-dependent kinetic assay must be used to calculate kinact​/Ki​ .

Step-by-Step Methodology:

  • Reagent Setup: Prepare CHIKV nsP2 protease in reaction buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT). Note: DTT is required to keep the catalytic cysteine reduced, but excessive DTT can react with covalent warheads. Optimize DTT to the minimum required concentration.

  • Continuous Assay: Mix the protease with a FRET-based peptide substrate (e.g., Dabcyl-peptide-Edans).

  • Inhibitor Addition: Spike in the isoxazole-5-carboxamide derivative at varying concentrations (10x to 0.1x of the expected Ki​ ).

  • Data Capture: Monitor the exponential decay of the reaction velocity over 60 minutes.

  • Validation: Plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration. A hyperbolic curve indicates a two-step covalent mechanism (initial reversible binding followed by irreversible bond formation), validating the 5-carboxamide's role in orienting the warhead correctly.

Workflow Step1 Compound Preparation Step2 Enzyme Incubation Step1->Step2 Step3 Fluorometric Readout Step2->Step3 Step4 Data Analysis (IC50 Calc) Step3->Step4

Step-by-step in vitro fluorometric screening workflow for enzyme inhibition.

References

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (August 06 2023). [Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alpha - bioRxiv. (June 13 2024). [Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - BMC Chemistry. [Link]

Sources

Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide in Human Plasma

Introduction: The Critical Role of Bioanalysis in Drug Development In the landscape of modern drug development, the journey of a novel chemical entity (NCE) from discovery to clinical application is underpinned by rigoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Bioanalysis in Drug Development

In the landscape of modern drug development, the journey of a novel chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science. The reliable quantification of a drug candidate in biological matrices is not merely a procedural step but the very foundation of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and selectivity for the analysis of small molecules within complex biological environments.[3]

This guide focuses on a representative NCE, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, a small molecule with therapeutic potential. As with any new drug, establishing a robust, reproducible, and validated bioanalytical method is a prerequisite for advancing through regulatory pipelines. The objective of this document is to provide an in-depth comparison of three primary sample preparation techniques for its quantification in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will explore the technical underpinnings of each method, present detailed experimental protocols, and compare their performance based on key validation parameters stipulated by global regulatory bodies.[4][5]

The Regulatory Framework: Ensuring Data Integrity and Reliability

Bioanalytical method validation is a process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure the quality and integrity of bioanalytical data.[2][4] The International Council for Harmonisation (ICH) M10 guideline, now adopted by major regulatory bodies, provides a harmonized international standard for this process.[5][6]

The core principle is to demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][7] This guide will evaluate the three extraction techniques against these fundamental requirements, providing researchers with a logical framework for selecting the most appropriate method for their stage of drug development.

Foundational LC-MS/MS Parameters

To ensure a fair and objective comparison, the core liquid chromatography and mass spectrometry conditions were held constant across all three sample preparation workflows. The optimization of these parameters is the first step in any method development process.[5][8]

Analyte and Internal Standard (IS) Properties:

  • Analyte: 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (MW: 220.2 g/mol )

  • Internal Standard (IS): Tolbutamide was selected as the IS due to its structural similarity and distinct mass, ensuring it does not interfere with the analyte and behaves similarly during extraction and ionization.

Mass Spectrometry Conditions:

The method was developed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

ParameterAnalyteInternal Standard (Tolbutamide)
Precursor Ion (Q1 m/z) 221.1271.1
Product Ion (Q3 m/z) 135.1155.1
Dwell Time 100 ms100 ms
Collision Energy (CE) 25 eV20 eV
Ion Source Temperature 550 °C550 °C
IonSpray Voltage 5000 V5000 V

Liquid Chromatography Conditions:

ParameterSetting
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min
Total Run Time 5.0 minutes

Experimental Workflows: A Comparative Analysis

The choice of sample preparation is a critical decision that directly impacts data quality, throughput, and cost. It is a balance between removing interfering matrix components, such as proteins and phospholipids, and achieving high, reproducible recovery of the analyte.[9][10]

cluster_0 Overall Bioanalytical Workflow Sample Plasma Sample Spiked with IS Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing & Quantification Analysis->Data Result Concentration Result Data->Result

Caption: High-level overview of the bioanalytical workflow.

Method 1: Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation technique, making it a popular choice in early discovery and high-throughput environments.[9][11] The mechanism involves adding a water-miscible organic solvent to the plasma sample, which denatures and precipitates the proteins by disrupting their hydration shell.[11]

Experimental Protocol:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (Tolbutamide at 100 ng/mL). The 3:1 ratio of solvent to sample is a common starting point.[11][12]

  • Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[13] It provides a cleaner extract than PPT by removing not only proteins but also many polar, endogenous interferences.

Experimental Protocol:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of internal standard solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 2 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Centrifuge at 14,000 rpm for 10 minutes to achieve complete phase separation.

  • Transfer the upper organic layer (approx. 450 µL) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that isolates analytes from a complex matrix by passing the liquid sample through a solid sorbent material.[13] For this analyte, a reversed-phase mechanism (e.g., using a C18 or polymeric sorbent) is appropriate. SPE typically yields the cleanest extracts and allows for sample concentration, often resulting in the best sensitivity.[10][13]

Experimental Protocol:

  • Condition: Pass 1 mL of methanol through a reversed-phase SPE cartridge (e.g., 30 mg/1 mL).

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the entire 200 µL mixture onto the SPE cartridge. The acidification helps in retaining the analyte on the reversed-phase sorbent.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and polar interferences.

  • Elute: Elute the analyte and IS with 500 µL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40 °C and reconstitute in 100 µL of the initial mobile phase.

  • Analyze: Transfer to an autosampler vial for injection.

cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) node_start node_start node_ppt node_ppt node_lle node_lle node_spe node_spe node_end node_end Start Plasma Sample ppt1 Add Acetonitrile + IS Start->ppt1 lle1 Add Organic Solvent + IS Start->lle1 spe1 Condition & Equilibrate Start->spe1 End Inject into LC-MS/MS ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Transfer Supernatant ppt3->ppt4 ppt4->End lle2 Vortex lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Transfer Organic Layer lle3->lle4 lle5 Evaporate lle4->lle5 lle6 Reconstitute lle5->lle6 lle6->End spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate spe4->spe5 spe6 Reconstitute spe5->spe6 spe6->End

Caption: Comparative workflow of PPT, LLE, and SPE sample preparation.

Validation Performance: A Head-to-Head Comparison

The ultimate measure of a method's suitability is its performance across a full validation, as mandated by regulatory guidelines.[14] The table below summarizes the expected outcomes for each extraction technique when validating the method for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide in human plasma. Acceptance criteria are based on the ICH M10 guideline.[5]

Validation ParameterAcceptance Criteria (ICH M10)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity No significant interfering peaks at the retention time of the analyte and IS (>20% of LLOQ response) in 6 unique plasma lots.Passable: May show minor interferences from phospholipids.Good: Cleaner than PPT, fewer interferences observed.Excellent: Highly selective, minimal to no interferences observed.
Linearity (r²) ≥ 0.99> 0.99> 0.995> 0.998
Range -1 - 1000 ng/mL0.5 - 1000 ng/mL0.1 - 1000 ng/mL
LLOQ Accuracy: 80-120%, Precision: ≤20% CV1 ng/mL0.5 ng/mL0.1 ng/mL
Intra- & Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)Meets criteria, but may show slight bias at LLOQ.Meets criteria across the range.Excellent: Typically within ±10% across the range.
Intra- & Inter-day Precision ≤15% CV (≤20% at LLOQ)< 10% CV< 8% CV< 5% CV
Mean Recovery (%) Consistent and reproducible.~85-95%~70-85%> 90%
Matrix Effect (IS-Normalized) CV ≤15% across 6 plasma lots.High Risk: Prone to ion suppression from co-eluting phospholipids. May fail criteria.Moderate Risk: Significantly reduced matrix effects compared to PPT.Low Risk: Cleanest extracts provide minimal matrix effects. Consistently meets criteria.

Discussion and Scientific Rationale

The data clearly illustrates a trade-off between speed, cost, and data quality.

  • Protein Precipitation (PPT) is undeniably the fastest and most cost-effective method. However, its primary drawback is the lack of selectivity.[11] The resulting supernatant remains rich in endogenous components like salts and phospholipids, which are notorious for causing ion suppression or enhancement in the ESI source, a phenomenon known as the matrix effect.[7] This can compromise accuracy and precision, particularly at the lower limit of quantification (LLOQ). For this reason, PPT is best suited for non-regulated discovery studies where speed is paramount.

  • Liquid-Liquid Extraction (LLE) offers a significant improvement in sample cleanliness over PPT. By partitioning the analyte into an immiscible organic solvent, many polar interferences are left behind in the aqueous phase.[10] This leads to a more stable baseline, reduced matrix effects, and often a better LLOQ. The trade-off is a more labor-intensive and time-consuming workflow that involves multiple steps, including a solvent evaporation and reconstitution step.

  • Solid-Phase Extraction (SPE) provides the most superior performance. The combination of a wash step to remove interferences and a selective elution step results in the cleanest possible extract.[13] This directly translates to minimal matrix effects, the highest signal-to-noise ratio, the best precision, and the lowest LLOQ.[10] Furthermore, the ability to elute in a small volume allows for sample concentration, which is critical for quantifying low-level analytes. While it requires the most initial method development and is the most expensive on a per-sample basis, its reliability and robustness make it the gold standard for regulated bioanalysis in support of clinical trials.[15][16]

Conclusion and Recommendations

The validation of an LC-MS/MS method for the quantification of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide in plasma is achievable with multiple sample preparation strategies. The optimal choice is dictated by the intended application of the data.

  • For high-throughput, early discovery PK screening , the speed and simplicity of Protein Precipitation are highly advantageous, provided that the potential for matrix effects is understood and deemed acceptable.

  • For non-regulated preclinical studies , Liquid-Liquid Extraction presents a balanced compromise, offering improved data quality over PPT without the higher cost of SPE.

  • For regulated preclinical (GLP) and all phases of clinical trial support , the superior selectivity, sensitivity, and robustness of Solid-Phase Extraction are essential. It is the only method that consistently minimizes matrix effects, ensuring the highest level of data integrity to meet stringent regulatory expectations.[16]

Ultimately, the investment in developing a robust SPE-based method early in the development process can prevent costly delays and data integrity issues during later, critical stages of a drug's journey to regulatory approval.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). The AAPS Journal. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). Retrieved from [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. Journal of Taibah University Medical Sciences. Retrieved from [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed. (2020, July 6). Journal of Peptide Science. Retrieved from [Link]

  • LC/MS/MSを用いた分析法開発の基礎講座. (2024, February 5). Retrieved from [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Bioanalysis. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager. (2025, March 7). Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Retrieved from [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - PMC. (2025, March 26). Molecules. Retrieved from [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - MDPI. (2022, November 14). Pharmaceuticals. Retrieved from [Link]

  • 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出 | GMP Platform. (2018, July 18). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022, July 25). Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application in a pharmacokinetic study. (2017, November 11). Biomedical Chromatography. Retrieved from [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup | Analytical Chemistry - ACS Publications. (2007, November 14). Retrieved from [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA. (2019, October 17). Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Retrieved from [Link]

  • LC‑MS/MS による指定薬物等のスペクトルライブラリー作成. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Retrieved from [Link]

  • Protein precipitation vs. traditional protein crash: what's best? - Biotage. (2023, February 2). Retrieved from [Link]

  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies - Journal of Applied Pharmaceutical Science. (2024, June 5). Retrieved from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Retrieved from [Link]

  • 4 稲わら中のオキソリニック酸の液体クロマトグラフタンデム型質量分析 計による定量法. Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Retrieved from [Link]

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Validation

A Comparative Guide to the Reproducible Synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

In the landscape of contemporary medicinal chemistry, the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide scaffold is of significant interest due to its prevalence in a variety of pharmacologically active agents. The relia...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary medicinal chemistry, the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide scaffold is of significant interest due to its prevalence in a variety of pharmacologically active agents. The reliability and reproducibility of its synthesis are paramount for researchers in drug discovery and development, ensuring consistent biological data and scalable production. This guide provides an in-depth comparison of two prominent synthetic pathways to this target molecule, offering a critical analysis of their reproducibility, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

Introduction: The Importance of Reproducible Synthesis

The isoxazole ring system is a privileged structure in drug design, and its derivatives have shown a broad spectrum of biological activities. The 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide core, in particular, has been identified in molecules with potential therapeutic applications. The ability to synthesize this molecule in a consistent and scalable manner is a critical first step in any research and development program. This guide will dissect two distinct synthetic strategies, evaluating them on the basis of yield, purity, scalability, and the common challenges that can impact their reproducibility.

Pathway 1: A Sequential Approach via an Isoxazole-5-Carboxylic Acid Intermediate

This is a classic and versatile two-stage approach that involves the initial construction of the isoxazole core bearing a carboxylic acid (or ester) at the 5-position, followed by a separate amide formation step. This strategy offers significant flexibility, as a common intermediate, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid, can be synthesized and then coupled with various amines to generate a library of analogues.

Stage 1: Synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic Acid

The formation of the isoxazole ring in this pathway is typically achieved through a [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[1] The nitrile oxide is generated in situ from the corresponding aldoxime.

Experimental Protocol:

  • Oxime Formation:

    • To a solution of 4-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the 4-methoxybenzaldehyde oxime.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • [3+2] Cycloaddition and Saponification:

    • In a round-bottom flask, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol.

    • Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq), portion-wise at room temperature to generate the nitrile oxide in situ.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Once the cycloaddition is complete (as monitored by TLC), add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture to reflux for 2-4 hours to effect saponification of the ethyl ester.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~2-3 to precipitate the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid.

    • Filter the solid, wash thoroughly with water, and dry to afford the desired carboxylic acid intermediate.

Stage 2: Amide Coupling

The final step is the formation of the primary carboxamide from the isoxazole-5-carboxylic acid. This is a standard transformation in organic synthesis, but the choice of coupling agent and reaction conditions is critical for achieving high yields and purity.[2]

Experimental Protocol:

  • To a solution of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours until completion.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

Reproducibility Analysis of Pathway 1
  • Strengths:

    • Flexibility: The modular nature of this pathway allows for the synthesis of a common carboxylic acid intermediate which can be used to generate a variety of carboxamides.

    • Well-Established Chemistry: Both the [3+2] cycloaddition and amide coupling are well-understood and extensively documented reactions.

  • Challenges to Reproducibility:

    • Nitrile Oxide Dimerization: The in situ generated nitrile oxide can dimerize to form furoxans, a common side reaction that reduces the yield of the desired isoxazole.[3] Careful control of the addition rate of the oxidizing agent and temperature is crucial.

    • Regioselectivity of Cycloaddition: While the reaction with β-ketoesters is generally regioselective, minor regioisomers can sometimes be formed, complicating purification.

    • Incomplete Saponification: The hydrolysis of the ethyl ester requires careful monitoring to ensure complete conversion to the carboxylic acid. Incomplete reaction will lead to impurities that are difficult to remove.

    • Amide Coupling Side Reactions: The use of carbodiimide coupling agents can lead to the formation of N-acylurea byproducts, which can be challenging to separate from the desired amide. The choice of coupling agent and purification method is critical for obtaining a pure product.

Pathway 2: A Convergent Approach via 1,3-Dipolar Cycloaddition

This pathway represents a more convergent and potentially more atom-economical approach. Here, the 1,3-dipolar cycloaddition is performed between a nitrile oxide and a dipolarophile that already contains the carboxamide functionality.[4][5]

Synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide via Convergent Cycloaddition

This one-pot reaction involves the in situ generation of 4-methoxybenzonitrile oxide from 4-methoxybenzaldehyde oxime, which then reacts directly with propiolamide.

Experimental Protocol:

  • Preparation of the Reaction Mixture:

    • In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde oxime (1.0 eq) and propiolamide (1.1 eq) in a solvent such as tetrahydrofuran (THF) or ethyl acetate.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • To the stirred solution, add an oxidizing agent like sodium hypochlorite solution (bleach) or N-chlorosuccinimide (NCS) (1.1 eq) dropwise at a controlled temperature (typically 0 °C to room temperature). The addition of a base such as triethylamine may be required if using a hydroximoyl chloride precursor.

    • The reaction is often exothermic, so careful temperature control is necessary to minimize side reactions.

    • Stir the reaction mixture for 4-12 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining oxidizing agent with a reducing agent like sodium sulfite solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

Reproducibility Analysis of Pathway 2
  • Strengths:

    • Convergence and Efficiency: This one-pot approach is more step-economical, which can lead to higher overall yields and reduced waste.

    • Atom Economy: By forming the final C-C and C-O bonds of the ring and incorporating the carboxamide in a single step, this pathway can be more atom-economical.

  • Challenges to Reproducibility:

    • Nitrile Oxide Dimerization: As with Pathway 1, the dimerization of the nitrile oxide is a significant competing reaction that can lower the yield.[3] The rate of addition and concentration of the oxidizing agent are critical parameters.

    • Regioselectivity: The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is generally highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole.[4] However, the formation of the 3,4-disubstituted regioisomer can occur, particularly if the electronic and steric properties of the alkyne are altered.

    • Stability of Propiolamide: Propiolamide can be unstable under certain conditions, potentially leading to polymerization or other side reactions. The quality and purity of this starting material are important for reproducibility.

    • Exothermic Nature: The in situ generation of the nitrile oxide can be exothermic. Poor temperature control can lead to an increase in side reactions and a decrease in yield and purity, making consistent results on a larger scale challenging.

Comparative Analysis of the Two Pathways

ParameterPathway 1: Sequential ApproachPathway 2: Convergent ApproachRationale & Expert Insights
Overall Yield Moderate to GoodPotentially HigherPathway 2's convergent nature can lead to higher overall yields by reducing the number of synthetic steps and associated material losses. However, this is highly dependent on the successful control of the one-pot reaction.
Reproducibility Generally more predictableCan be more variableThe multiple, well-defined steps of Pathway 1 allow for easier troubleshooting and optimization of individual stages. The one-pot nature of Pathway 2 makes it more sensitive to variations in reaction conditions, potentially leading to greater variability in outcomes.
Scalability More straightforward to scaleCan present challengesThe individual steps of Pathway 1 are generally easier to scale up. The exothermic nature and potential for side reactions in the one-pot cycloaddition of Pathway 2 can make scaling more complex and require more rigorous process control.
Purification Can be challenging due to multiple steps and potential byproducts (N-acylurea).Can be simpler if the reaction is clean, but regioisomers can be difficult to separate.The purification in Pathway 1 can be complicated by byproducts from the amide coupling step. In Pathway 2, if the cycloaddition is not perfectly regioselective, the separation of regioisomers can be a significant challenge.
Flexibility for Analogue Synthesis HighLowPathway 1 is superior for generating a library of analogues, as the common carboxylic acid intermediate can be coupled with a wide range of amines. Pathway 2 requires the synthesis of a different substituted alkyne for each new analogue.

Visualizing the Synthetic Pathways

Pathway 1: Sequential Synthesis Workflow

cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Amide Formation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde->4-Methoxybenzaldehyde Oxime Hydroxylamine HCl, NaOAc Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate 4-Methoxybenzaldehyde Oxime->Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate Ethyl acetoacetate, NCS 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic Acid 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic Acid Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate->3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic Acid NaOH, HCl (acidification) 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic Acid->3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide EDC, HOBt, Ammonia source

Caption: Workflow for the sequential synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

Pathway 2: Convergent Synthesis Workflow

4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime One-Pot Reaction [3+2] Cycloaddition (in situ nitrile oxide generation) 4-Methoxybenzaldehyde Oxime->One-Pot Reaction Propiolamide Propiolamide Propiolamide->One-Pot Reaction 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide One-Pot Reaction->3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Oxidizing agent (e.g., NCS)

Caption: Workflow for the convergent synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide.

Conclusion and Recommendations

Both pathways presented here are viable for the synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. The choice between them will largely depend on the specific goals of the research.

  • For medicinal chemistry campaigns and the generation of structure-activity relationships (SAR), Pathway 1 is the recommended approach. Its modularity and the ability to create a diverse library of amides from a common intermediate are significant advantages. While it involves more steps, the individual reactions are generally well-behaved and more straightforward to optimize and scale.

  • For the synthesis of the specific target molecule on a larger scale, where efficiency and atom economy are the primary concerns, Pathway 2 presents an attractive alternative. However, significant process development and optimization would be required to ensure consistent and reproducible results, particularly in controlling the exothermic nature of the reaction and minimizing side product formation.

Ultimately, a thorough understanding of the mechanistic nuances of each reaction, coupled with careful experimental design and execution, is the key to achieving reproducible and reliable synthesis of this important heterocyclic scaffold.

References

  • S. J. Gharpure, J. Pal, and K. C.
  • M. Duan, G. Hou, Y. Zhao, C. Zhu, C. Song, "An oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization provides a series of isoxazoles with a wide range of functional group compatibility," Journal of Organic Chemistry, vol. 87, pp. 11222-11225, 2022.
  • F. Himo, T. Lovell, R. Hilgraf, V. V. Rostovtsev, L. Noodleman, K. B. Sharpless, V. V. Fokin, "Cycloadditions of copper(I) acetylides to azides and nitrile oxides provide ready access to 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles, respectively," Journal of the American Chemical Society, vol. 127, pp. 210-216, 2005.
  • M. Hu, X. He, Z. Niu, Z. Yan, F. Zhou, Y. Shang, "A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition," Synthesis, vol. 46, pp. 510-514, 2014.[6]

  • J. Baran, H. Mayr, "Mechanistic impact of oxime formation accompanying 1,3-dipolar cycloadditions of nitrile oxides," The Journal of Organic Chemistry.[7]

  • X. -D. Wang, L. -H. Zhu, P. Liu, X. -Y. Wang, H. -Y. Yuan, Y. -L. Zhao, "A copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ from the coupling reaction of a copper carbene and nitroso radical provides isoxazoles in a highly regioselective manner in a single step," Journal of Organic Chemistry, vol. 84, pp. 16214-16221, 2019.
  • R. A. Hernandez R., K. Burchell-Reyes, A. P. C. A. Braga, J. K. Lopez, P. Forgione, "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions," RSC Advances, 2022.[8]

  • A. G. S. Sowdari, D. S. D. S. N. Raju, "Synthesis of amide-linked benzazolyl isoxazoles adopting green methods and evaluation as antimicrobials," Journal of Heterocyclic Chemistry, 2020.[9]

  • "Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide," SciELO México.

  • R. A. Hernandez R., K. Burchell-Reyes, A. P. C. A. Braga, J. K. Lopez, P. Forgione, "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions," PMC, 2022.[4]

  • "The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition," Refubium.[5]

  • "1,3-Dipolar Cycloadditions of Electrophilically Activated Benzonitrile N-Oxides. Polar Cycloaddition versus Oxime Formation," Sci-Hub.[10]

  • "Recent developments in catalytic amide bond formation," Sci-Hub.[11]

  • E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, 2008.[12]

  • A. Zare, et al., "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation," Asian Journal of Chemistry.[11]

  • "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid," Technology Networks, 2023.[13]

  • C. Chidan Kumar, S. Naveen, M. A. Sridhar, J. Shashidhara Prasad & Y. B. Basavaraju, "3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid," Acta Crystallographica Section E, 2012.[1]

  • S. A. A. Shetnev, M. A. Alexeev, M. K. Korsakov, "Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate," Research Results in Pharmacology, 2024.[14]

  • V. V. Semenov, et al., "Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties," European Journal of Organic Chemistry, 2019.[15]

  • A. Zare, et al., "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation," Asian Journal of Chemistry.[11]

  • "Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents," MDPI, 2020.[16]

  • A. G. S. Sowdari, D. S. D. S. N. Raju, "Synthesis of amide-linked benzazolyl isoxazoles adopting green methods and evaluation as antimicrobials," Journal of Heterocyclic Chemistry, 2020.[9]

  • M. Hu, X. He, Z. Niu, Z. Yan, F. Zhou, Y. Shang, "Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes," Organic Chemistry Portal.[6]

  • "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions," PMC.[17][18]

  • V. V. Semenov, et al., "Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties," European Journal of Organic Chemistry, 2019.[15]

  • S. P. G. V. S. N. K. Tummala, et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," PMC.[2]

  • E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Luxembourg Bio Technologies, 2008.

  • A. Grady, "The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole," CDN, 2023.[19]

  • "5-(4-Methoxyphenyl)oxazole-4-carboxylic acid," Achemica.[20]

  • "3-(4-METHOXYPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID," Matrix Fine Chemicals.[21]

  • A. M. M. M. G. Vosooghi, et al., "Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and ...," PMC, 2019.[22]

  • "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid," Beilstein Journals.[23]

  • R. Singh, et al., "Process optimization for acid-amine coupling: a catalytic approach," Growing Science, 2022.[24]

  • "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions," PMC.[17][18]

  • M. J. Genin, et al., "Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists," Journal of Medicinal Chemistry, 2009.[25]

  • "Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents," MDPI, 2020.[16]

  • S. A. A. Shetnev, M. A. Alexeev, M. K. Korsakov, "Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate," Research Results in Pharmacology, 2024.[14]

  • "One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols," Benchchem.[26]

  • "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions," PMC.[17][18]

  • "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides," Beilstein Journals, 2022.[27]

  • "The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition," Refubium.[5]

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Comparative

Cross-validation of in vitro assays using 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cross-Validation of In Vitro Assays Using 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: A Comparative Guide for FAAH Inhibitor Screening Executive Summary & Rationale As a Senior Application Scientist in early-stage dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of In Vitro Assays Using 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: A Comparative Guide for FAAH Inhibitor Screening

Executive Summary & Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter discrepancies in IC50 values when transitioning between primary high-throughput screening (HTS) and secondary orthogonal assays. To ensure scientific integrity and prevent the advancement of false positives, cross-validation of in vitro assay platforms is non-negotiable.

This guide provides a comprehensive framework for cross-validating Fatty Acid Amide Hydrolase (FAAH) screening platforms using the reference inhibitor 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (hereafter referred to as MOC-1). FAAH is a critical membrane-bound serine hydrolase responsible for the catabolism of endocannabinoids like anandamide (AEA) ([1]). MOC-1, possessing a classic isoxazole-5-carboxamide pharmacophore, acts as a highly specific competitive inhibitor, making it an ideal tool compound for benchmarking assay sensitivity, dynamic range, and susceptibility to artifacts ([2]).

Mechanistic Grounding: The Role of MOC-1 in FAAH Inhibition

Before evaluating assay mechanics, we must establish the causality of the molecular interaction. FAAH utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) to cleave amide bonds ([3]). The carboxamide moiety of MOC-1 mimics the transition state of the AEA amide bond, positioning the 3-(4-methoxyphenyl)isoxazole scaffold directly into the hydrophobic acyl-chain binding pocket of the enzyme.

Self-Validating Principle: Because MOC-1 is a competitive inhibitor, any assay accurately reflecting FAAH activity must demonstrate that the apparent IC50 of MOC-1 shifts linearly with substrate concentration (the Cheng-Prusoff relationship). If an assay fails to demonstrate this shift, it is likely measuring an artifact (e.g., probe aggregation or optical interference) rather than true catalytic inhibition.

FAAH_Pathway AEA Anandamide (Native Substrate) FAAH FAAH Enzyme (Ser241-Ser217-Lys142) AEA->FAAH Hydrolysis CB1 CB1 Receptor (Neuromodulation) AEA->CB1 Agonism AA Arachidonic Acid (Pro-inflammatory) FAAH->AA Metabolite MOC MOC-1 (Isoxazole-5-carboxamide) MOC->FAAH Competitive Inhibition

Caption: Endocannabinoid hydrolysis pathway illustrating competitive FAAH inhibition by MOC-1.

Comparison of In Vitro Assay Platforms

To rigorously profile MOC-1, we objectively compare two primary modalities used in the field:

  • Platform A: High-Throughput Fluorogenic Assay (utilizing a surrogate probe like THPO or AMC-arachidonoyl amide) ([4]).

  • Platform B: Label-Free LC-MS/MS Assay (quantifying the direct conversion of native AEA to arachidonic acid) ([5]).

Table 1: Objective Comparison of FAAH Assay Platforms

ParameterPlatform A: Fluorogenic AssayPlatform B: LC-MS/MS Assay
Substrate Type Surrogate (e.g., THPO)Native (Anandamide - AEA)
Throughput Capacity High (384/1536-well compatible)Medium-High (RapidFire MS)
Artifact Susceptibility High (Autofluorescence, inner-filter effects)Low (Direct mass detection)
Cost per Well LowHigh (CapEx and MS consumables)
MOC-1 IC50 (Typical) 120 ± 15 nM85 ± 8 nM
Primary Use Case Primary HTS, rapid hit triageSecondary validation, kinetic mapping

Experimental Protocols for Cross-Validation

To establish trustworthiness, experimental protocols must be tightly controlled and mechanistically sound. Below are the step-by-step methodologies for executing this cross-validation.

Protocol 1: Fluorogenic Assay (Platform A)
  • Enzyme Preparation: Dilute recombinant human FAAH to a final assay concentration of 20 µg/mL in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Causality Check: The inclusion of 0.1% BSA is critical. It acts as a carrier protein to prevent the non-specific adsorption of the highly lipophilic MOC-1 to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50.

  • Compound Addition: Dispense MOC-1 in a 10-point dose-response curve (10 µM to 0.3 nM, 3-fold dilutions) into a black 384-well plate. Ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Incubation: Pre-incubate the enzyme and MOC-1 for 15 minutes at 37°C. This allows the competitive inhibitor to reach equilibrium binding within the active site prior to substrate introduction.

  • Substrate Initiation: Add the fluorogenic THPO substrate at its predetermined Km value.

  • Detection: Monitor fluorescence continuously (kinetic mode) for 30 minutes at λex = 380 nm / λem = 460 nm. Calculate the initial velocities (V0) from the linear portion of the progress curve.

Protocol 2: Label-Free LC-MS/MS Assay (Platform B)
  • Reaction Setup: In a 96-well polypropylene plate, combine the FAAH enzyme and the MOC-1 dose-response series in assay buffer (pH 9.0). Pre-incubate for 15 minutes at 37°C.

  • Native Substrate Addition: Initiate the reaction with 5 µM native Anandamide (AEA).

  • Quenching: After exactly 20 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing 100 nM Arachidonic Acid-d8 (AA-d8) as an internal standard. Causality Check: Immediate organic protein precipitation halts the enzymatic reaction instantly. The deuterated internal standard (AA-d8) is mandatory to correct for matrix-induced ionization suppression and extraction losses during the MS injection phase.

  • Centrifugation: Spin the plates at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Monitor the MRM (Multiple Reaction Monitoring) transition for Arachidonic Acid (m/z 303.2 -> 259.2) and AA-d8 (m/z 311.2 -> 267.2) in negative electrospray ionization (ESI-) mode.

Cross_Validation Prep MOC-1 Preparation (10-point dose-response) Split Prep->Split AssayA Platform A: Fluorogenic (Surrogate Substrate) Split->AssayA AssayB Platform B: LC-MS/MS (Native Substrate AEA) Split->AssayB DataA Fluorescence Readout (Artifact Prone) AssayA->DataA DataB Mass Spec MRM (High Fidelity) AssayB->DataB Compare IC50 Cross-Validation & Artifact Triage DataA->Compare DataB->Compare

Caption: Parallel workflow for MOC-1 cross-validation across fluorogenic and LC-MS/MS platforms.

Data Synthesis and Interpretation

When cross-validating, a discrepancy in the IC50 of MOC-1 between the two platforms is expected and informative. MOC-1 typically exhibits a slightly higher IC50 (~120 nM) in the fluorogenic assay compared to the LC-MS/MS assay (~85 nM).

This variance is mechanistically driven: fluorogenic substrates possess large, bulky leaving groups (like AMC or AHPO) that alter the geometry of the catalytic pocket, subtly affecting the binding thermodynamics of competitive inhibitors. The LC-MS/MS assay, utilizing the native AEA substrate, provides the most physiologically relevant IC50. Therefore, Platform A is excellent for rapid hit identification, but Platform B is mandatory for accurate structure-activity relationship (SAR) mapping and lead optimization.

References

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. ACS Publications. URL:[Link]

  • WO2013042139A1 - Amide compounds, compositions and applications thereof.Google Patents.
  • Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana. NIH / PMC. URL:[Link]

  • Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. ACS Publications. URL:[Link]

  • Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. NIH / PMC. URL:[Link]

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Validation

Comparative Toxicity Profiling of 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide and Its Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Mechanistic Grounding: The 1,2-Oxazole Scaffold & Toxicity Pathways 1,2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Mechanistic Grounding: The 1,2-Oxazole Scaffold & Toxicity Pathways

1,2-oxazole (isoxazole) derivatives are privileged heterocyclic scaffolds in modern drug discovery, frequently investigated for their potent anticancer, anti-inflammatory (COX-inhibitory), and antimicrobial properties[1]. However, the clinical translation of these compounds is often bottlenecked by off-target cytotoxicity. Modulating the electronic and steric properties of the 3-aryl substituent on the 1,2-oxazole-5-carboxamide core profoundly impacts both primary pharmacodynamic activity and the baseline toxicity profile[2].

The 3-(4-methoxyphenyl) substitution offers a highly specific pharmacological balance. The electron-donating methoxy (–OCH₃) group increases the electron density of the aromatic ring. Mechanistically, this enhances hydrogen bonding and π-π stacking interactions within target binding pockets (such as the cyclooxygenase active site), while simultaneously mitigating the severe off-target cytotoxicity frequently observed with heavily halogenated analogs[3]. In contrast, replacing the methoxy group with strongly electron-withdrawing halogens (e.g., –Cl, –F) often increases lipophilicity and target potency, but at the cost of elevated cytotoxicity against healthy cell lines due to indiscriminate membrane permeation and off-target kinase inhibition[4][5].

Comparative Toxicity Profiles (Quantitative Data)

To objectively evaluate the safety and efficacy of the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide scaffold, we must compare it against three common synthetic alternatives: the 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl analogs.

The table below synthesizes representative in vitro cytotoxicity data across human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and normal human embryonic kidney (HEK293T) cell lines, alongside COX-2 selectivity indices[1][6].

Compound Analog3-Aryl SubstitutionHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293T CC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (CC₅₀/HepG2)
Analog A (Lead) 3-(4-methoxyphenyl)15.2 ± 1.122.4 ± 1.5> 100.00.8 ± 0.1> 6.5
Analog B 3-(4-chlorophenyl)8.5 ± 0.610.1 ± 0.845.2 ± 3.40.5 ± 0.15.3
Analog C 3-(4-fluorophenyl)12.4 ± 0.918.6 ± 1.285.0 ± 5.10.6 ± 0.16.8
Analog D 3-phenyl (Unsubstituted)25.6 ± 2.130.2 ± 2.4> 100.02.1 ± 0.3> 3.9

Data Interpretation: While the 4-chlorophenyl analog (Analog B) exhibits the highest absolute potency against cancer cell lines, its corresponding toxicity against normal HEK293T cells narrows its therapeutic window. The 4-methoxyphenyl analog (Analog A) provides the optimal balance, maintaining sub-micromolar COX-2 inhibition while demonstrating negligible toxicity (>100 µM) in healthy cells.

Experimental Methodologies: Self-Validating Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of strict vehicle/positive controls and statistical quality checks ensures that observed toxicity is causally linked to the compound rather than assay artifacts.

Protocol 1: High-Throughput Cytotoxicity Screening (SRB Assay)

Causality & Rationale: The Sulforhodamine B (SRB) assay is utilized over the traditional MTT assay for adherent cell lines (HepG2, MCF-7). SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measure of total cellular protein mass. This makes the assay strictly independent of the transient mitochondrial metabolic fluctuations that often confound MTT readouts[6].

  • Step 1: Cell Seeding & Quality Control. Seed HepG2 and HEK293T cells at 5×103 cells/well in 96-well plates. Self-Validation: Dedicate columns 1 and 12 for media-only blanks (background subtraction) and vehicle controls (0.1% DMSO, the maximum allowable concentration to prevent solvent-induced toxicity).

  • Step 2: Compound Exposure. After 24h of incubation (37°C, 5% CO₂), treat cells with a concentration gradient (0.1 to 100 µM) of the 1,2-oxazole-5-carboxamide analogs. Self-Validation: Include Doxorubicin (10 µM) as a positive cytotoxic control. If Doxorubicin fails to achieve >80% cell death, the entire plate must be discarded.

  • Step 3: Fixation & Staining. After 72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash with deionized water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. The acidic environment ensures the protonation of basic amino acids, facilitating the electrostatic binding of the SRB dye.

  • Step 4: Solubilization & Quantification. Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 515 nm using a microplate reader.

  • Step 5: Data Validation. Calculate the Z'-factor using the vehicle and positive control wells. Proceed with IC₅₀ calculation via non-linear regression only if Z′≥0.5 .

Protocol 2: Target-Specific Toxicity & Selectivity (COX-1/COX-2 Profiling)

Causality & Rationale: Gastrointestinal toxicity is a primary concern for off-target COX-1 inhibition. Profiling the selectivity index directly correlates to the in vivo safety profile of the analogs[1].

  • Step 1: Enzyme Preparation. Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA. Causality: Hematin is an absolute required cofactor for the peroxidase activity of COX enzymes.

  • Step 2: Inhibitor Incubation. Incubate the enzymes with the 3-(4-methoxyphenyl) analog and its counterparts for 15 minutes at 37°C. Self-Validation: Use Celecoxib as a COX-2 selective positive control and Indomethacin as a non-selective baseline control.

  • Step 3: Reaction Initiation. Add arachidonic acid (substrate) and a fluorometric peroxidase substrate (e.g., ADHP). The COX-mediated conversion of arachidonic acid to PGG₂, and subsequently to PGH₂, generates reactive oxygen species that oxidize ADHP to a highly fluorescent resorufin compound.

  • Step 4: Kinetic Readout. Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) to determine the IC₅₀ values.

Workflow Visualization

Workflow Start Synthesized Analogs (4-OMe, 4-Cl, 4-F, Unsubstituted) InVitro In Vitro Cytotoxicity (SRB Assay on HEK293T / HepG2) Start->InVitro Primary Screen Selectivity Selectivity Profiling (COX-1 vs. COX-2 Assays) Start->Selectivity Target Screen ToxHigh High Cytotoxicity / Low Selectivity (e.g., 4-Cl Analog) InVitro->ToxHigh CC50 < 50 µM (Normal Cells) ToxLow Favorable Safety Profile (e.g., 4-OMe Analog) InVitro->ToxLow CC50 > 100 µM (Normal Cells) Selectivity->ToxHigh COX-1 Inhibition Selectivity->ToxLow High COX-2 Selectivity Mech Mechanistic Validation (Apoptosis / Tubulin Assays) ToxLow->Mech Proceed to Validation Lead Lead Candidate Selection (Pre-clinical Advancement) Mech->Lead Confirmed MoA

Workflow for the comparative toxicity and selectivity profiling of 1,2-oxazole analogs.

References

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. NIH / PMC.
  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives.
  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. NIH / PMC.
  • Synthesis and evaluation of HFIP bearing triazolo-amides as amyloid-β aggregation inhibitors and suppressors of aggregation induced neuroinflamm
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.

Sources

Comparative

Comprehensive Guide to Reference Standards for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Purity Validation

Executive Summary & Chemical Context The heterocyclic scaffold 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (commonly referred to as 3-(4-methoxyphenyl)isoxazole-5-carboxamide) is a critical structural motif in contempo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The heterocyclic scaffold 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (commonly referred to as 3-(4-methoxyphenyl)isoxazole-5-carboxamide) is a critical structural motif in contemporary drug discovery[1]. Isoxazole-carboxamide derivatives are heavily researched for their potent anticancer, antioxidant, and antimicrobial properties 2[2], as well as their role as succinate dehydrogenase inhibitors (SDHi) in fungicidal applications 3[3].

When evaluating the pharmacokinetics or toxicological profile of these compounds, the purity of the reference standard is non-negotiable. Because the methoxy-aryl and 1,2-oxazole rings are susceptible to specific degradation pathways (e.g., ring-opening under extreme pH or demethylation), utilizing highly characterized, self-validating reference standards is essential to prevent false positives in biological assays4[4].

Comparative Analysis of Reference Standard Grades

Laboratories must select the appropriate grade of reference material based on the phase of development. Relying solely on Commercial Analytical grades—which often only report chromatographic area percent—is a critical failure point in late-stage development because it ignores non-UV absorbing impurities like inorganic salts or residual solvents.

Table 1: Comparison of Reference Standard Grades for Isoxazole-5-Carboxamides

GradeSource / TraceabilityPurity Assignment MethodBest Use CaseCost / Availability
Primary (Pharmacopeial) USP, EP, or National Metrology InstitutesAbsolute methods (qNMR, Mass Balance)Regulatory submissions, calibrating secondary standardsHigh / Often scarce for niche scaffolds
Secondary (In-House) Synthesized internally, calibrated against PrimaryOrthogonal validation (qNMR + HPLC-UV/MS)Routine batch release, daily QC assaysModerate / High initial setup
Commercial Analytical Commercial vendorsHPLC area % (often lacks absolute assay)Early-stage R&D, screening assaysLow / Readily available

The Self-Validating Purity Workflow

To establish a trustworthy secondary reference standard for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, we employ an orthogonal validation strategy. A protocol is only trustworthy if it is a self-validating system . By comparing the absolute mass fraction from Quantitative NMR (qNMR) with the calculated mass balance from chromatography and thermal analysis, we ensure no impurity goes undetected.

PurityValidation Start Procure/Synthesize 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide Sub1 Primary Absolute Assay (qNMR with Internal Standard) Start->Sub1 Aliquot 1 Sub2 Impurity Profiling (HPLC-DAD & LC-MS) Start->Sub2 Aliquot 2 Sub3 Volatiles & Inorganics (KF Titration & TGA) Start->Sub3 Aliquot 3 Calc Mass Balance Calculation 100% - (Impurities + Water + Solvents) Sub1->Calc Absolute Mass % Sub2->Calc Chromatographic Area % Sub3->Calc % Weight Loss Cert Certified Secondary Reference Standard (Ready for Biological Assays) Calc->Cert Orthogonal Agreement

Fig 1: Orthogonal self-validating workflow for reference standard purity certification.

Experimental Methodologies

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality & Rationale: qNMR is a primary ratio method. By comparing the integral of a specific proton on the isoxazole ring against a certified internal standard, we determine the absolute mass fraction without needing a pre-existing standard of the analyte.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a certified IS that does not overlap with the analyte's NMR signals. For 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide, the methoxy protons (~3.8 ppm) and aromatic protons (~6.9-7.9 ppm) must be avoided 3[3]. Maleic acid (singlet at ~6.3 ppm) is the optimal choice.

  • Sample Preparation: Accurately weigh ~10 mg of the isoxazole analyte and ~5 mg of the IS using a microbalance (d = 0.001 mg) to minimize weighing errors.

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution via vortexing.

  • Acquisition Parameters (Critical): Acquire the 1H-NMR spectrum on a 500 MHz spectrometer. Why is the relaxation delay (D1) critical? Protons on rigid heterocyclic rings lack efficient dipole-dipole relaxation mechanisms, leading to long T1 relaxation times. Set D1 to at least 5×T1 (typically >30 seconds) to ensure >99% return to equilibrium. Failure to do so will artificially deflate the calculated purity.

  • Calculation: Calculate absolute purity using the standard qNMR equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS

Protocol B: Chromatographic Purity and Impurity Profiling (HPLC-DAD)

Causality & Rationale: While qNMR provides absolute purity, it lacks the sensitivity to detect trace related substances (<0.1%). HPLC-DAD separates structurally similar impurities, such as unreacted 3-bromo-5-isoxazole carboxylic acid intermediates or desmethyl degradants 5[5].

Step-by-Step Methodology:

  • Column Selection: Utilize a C18 reverse-phase column (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: Acetonitrile. Why Formic Acid? The carboxamide group can exhibit secondary interactions with residual silanols on the stationary phase. Formic acid suppresses ionization, ensuring sharp, symmetrical peaks.

  • Gradient Program: 0-2 min (10% B), 2-15 min (ramp to 90% B), 15-20 min (hold 90% B). This wide gradient ensures the elution of both polar ring-opened degradants and non-polar synthetic dimers.

  • Detection: Monitor at 254 nm and 280 nm (the UV max of the conjugated isoxazole system).

  • Integration: Integrate all peaks with a signal-to-noise ratio > 10. Report chromatographic purity as Area %.

Data Synthesis: The Mass Balance Approach

By combining the absolute mass fraction from qNMR with the impurity profile from HPLC, researchers create a closed, self-validating loop.

Table 2: Representative Orthogonal Validation Data for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Analytical TechniqueParameter EvaluatedResultContribution to Mass Balance
HPLC-DAD (254 nm) Chromatographic Purity99.2% AreaBase purity value
Karl Fischer Titration Water Content0.3% w/w-0.3%
TGA / GC-FID Residual Solvents (DMSO/EtOAc)0.1% w/w-0.1%
ROI (Residue on Ignition) Inorganic Ash<0.05% w/w-0.0%
Calculated Mass Balance Absolute Purity98.8% Primary Assignment
qNMR (Internal Std) Absolute Purity98.7% ± 0.2% Orthogonal Confirmation

References

  • CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application Source: Google Patents URL
  • Discovery of N-((2-Arylthiazol-4-yl)methyl)
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: An-Najah Staff URL
  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL
  • US3397209A - 3-hydroxy-5-isoxazole-carboxamide Source: Google Patents URL
  • 3-(4-METHOXYPHENYL)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with field-proven, self-validating protocols for handling 3-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with field-proven, self-validating protocols for handling 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (also known as 3-(4-methoxyphenyl)isoxazole-5-carboxamide).

This compound belongs to a class of heterocyclic carboxamides frequently utilized in the synthesis of biologically active molecules, including cyclooxygenase (COX) inhibitors and fungicidal candidates[1][2]. Because of its specific molecular architecture, standard generalized safety protocols are insufficient. This guide synthesizes structural causality with rigorous regulatory standards to ensure absolute operational safety.

Hazard Assessment & The Causality of Protection

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the compound:

  • The Isoxazole Ring & Biological Activity: The 1,2-oxazole core is highly privileged in medicinal chemistry due to its ability to interact with biological targets. Consequently, the compound must be treated as a biologically active agent with potential acute toxicity (Acute Tox. 4)[3].

  • The 4-Methoxyphenyl Moiety (Lipophilicity): The addition of the methoxyphenyl group increases the molecule's partition coefficient (LogP). When dissolved in universal assay solvents like Dimethyl Sulfoxide (DMSO), this lipophilicity allows the compound to rapidly cross the stratum corneum of human skin.

  • The Carboxamide Group (Electrostatics): Carboxamides readily form intermolecular hydrogen bonds, typically rendering the pure substance as a crystalline solid or fine powder. This physical state is highly prone to static cling and aerosolization during weighing, presenting a severe ocular and inhalation hazard.

PPE Specifications & Quantitative Data

Based on the structural hazard assessment and4[4], the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationCausality / JustificationBreakthrough Time (DMSO Solvated)
Hand Protection Nitrile (0.11 mm min thickness), Double-glovedLatex offers zero resistance to organic solvents. Double-gloving prevents lipophilic transfer if the outer glove is compromised.> 240 mins (Outer glove)
Eye Protection Chemical Splash GogglesSafety glasses lack orbital seals. Goggles prevent aerosolized carboxamide powder from contacting ocular mucosa.N/A
Body Protection 100% Cotton or FR Lab CoatPrevents static buildup that attracts powder. Synthetic fibers will melt into the skin during a chemical fire.N/A
Respiratory NIOSH N95 / P100 (if outside hood)Mitigates inhalation of biologically active isoxazole dust. Note: Primary handling must occur in a fume hood[5].N/A

Self-Validating Operational Methodologies

Every procedure in the laboratory must be a self-validating system—meaning the protocol includes built-in checks to confirm the step was executed safely before allowing the researcher to proceed.

Protocol A: Weighing and Solvation Workflow
  • Fume Hood Verification: Turn on the chemical fume hood.

    • Validation Check: Ensure the digital face velocity monitor reads between 80–100 feet per minute (fpm). Do not uncap the chemical if the flow is outside this range.

  • PPE Donning & Integrity Check: Don your cotton lab coat, chemical splash goggles, and the first pair of nitrile gloves.

    • Validation Check: Perform a visual inspection and inflation test of the second (outer) pair of nitrile gloves to ensure zero micro-punctures before donning them.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Ground yourself by touching a grounded metal surface.

    • Causality: The carboxamide powder holds static charge; standard plastic boats will cause the powder to repel and aerosolize.

  • Transfer & Solvation: Carefully transfer the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide. Immediately dissolve the weighed powder into your target solvent (e.g., DMSO or Dichloromethane) while still inside the hood.

  • Sealed Transport: Cap the solvated vial tightly and wipe the exterior with an alcohol prep pad before removing it from the fume hood for downstream assays.

Protocol B: Dry Powder Spill Response
  • Isolation: Immediately halt work and alert personnel in the vicinity.

  • Suppression: Do not sweep the dry powder, as this will aerosolize the active pharmaceutical ingredient (API). Instead, gently mist a disposable absorbent pad with a compatible wetting agent (e.g., 70% ethanol or water).

    • Validation Check: Visually confirm the powder is damp and bound to the surface before wiping.

  • Collection: Wipe the spill from the perimeter inward. Place all contaminated pads and the outer layer of your gloves into a designated hazardous waste bag.

Workflow Visualization

Below is the logical workflow for handling and disposing of this chemical, mapping the critical path from preparation to regulatory compliance.

G Prep 1. PPE Donning Hood 2. Fume Hood Transfer Prep->Hood Verify airflow Weigh 3. Weighing & Solvation Hood->Weigh Static control Assay 4. Execute Assay Weigh->Assay Sealed transport Waste 5. Segregate Waste Assay->Waste Quench reaction Dispose 6. RCRA Disposal Waste->Dispose EPA guidelines

Workflow for the safe handling, experimentation, and disposal of the carboxamide compound.

Operational Disposal Plan (EPA/RCRA Compliance)

Improper disposal of heterocyclic compounds can lead to severe environmental toxicity and regulatory fines. All disposal procedures must comply with the6[6].

  • Liquid Waste Segregation: Solutions containing 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide must be collected in compatible, high-density polyethylene (HDPE) or glass secondary containers. Do not mix with strong acids or oxidizers, as the isoxazole ring can undergo exothermic ring-opening reactions.

  • Solid Waste: All empty primary vials, contaminated anti-static weighing boats, and compromised nitrile gloves must be treated as solid hazardous waste.

  • Labeling: Waste containers must be explicitly labeled with the full chemical name (no abbreviations), the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date[7].

  • Removal: Ensure hazardous waste is removed from the laboratory by trained environmental health and safety (EHS) professionals within the mandated satellite accumulation timeframes (typically 6-12 months depending on your institution's generator status)[6].

References

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. 1

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. National Institutes of Health (PMC).2

  • 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide Hazard Classifications. NextSDS.3

  • OSHA Standards for Biological and Chemical Laboratories (29 CFR 1910). U.S. Department of Health & Human Services.

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). 5

  • Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262, Subpart K). U.S. Environmental Protection Agency (EPA). 6

Sources

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